molecular formula C25H27N7O3S2 B610869 SKLB4771

SKLB4771

Cat. No.: B610869
M. Wt: 537.7 g/mol
InChI Key: LKXFSTAQMOENSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SKLB4771, also known as FLT3-IN-1, is a potent and selective FLT3 inhibitor potentially for the treatment of cutaneous inflammation and psoriasis-like symptoms of disease. Mechanistic studies indicated that this compound treatment significantly decreased the number and activation of pDCs and mDCs in vitro and in vivo, and subsequent T-cell cascade reactions mediated by Th1/Th17 pathways.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXFSTAQMOENSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SKLB4771: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for SKLB4771, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of Acute Myeloid Leukemia (AML).

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the FLT3 receptor tyrosine kinase.[1] Activating mutations in the FLT3 gene are prevalent in AML and lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells. This compound exerts its therapeutic effect by binding to the ATP-binding site of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.[1]

Quantitative Efficacy and Selectivity

This compound has demonstrated high potency against FLT3 and selectivity over other kinases in various assays. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
FLT3 10
Flt4 (VEGFR3)3,700
Aurora A1,500
c-kit6,800
FMS2,800

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeFLT3 StatusIC50 (nM)
MV4-11 Acute Myeloid LeukemiaITD-mutant6
JurkatAcute T-cell LeukemiaWild-type3,050
RamosBurkitt's LymphomaWild-type6,250
PC-9Non-small Cell Lung CancerWild-type3,720
H292Mucoepidermoid CarcinomaWild-type6,940
A431Epidermoid CarcinomaWild-type8,910

Data sourced from MedchemExpress.[1]

Signaling Pathway Inhibition

This compound effectively downregulates the phosphorylation of FLT3 and key downstream signaling molecules, primarily the STAT5 and ERK pathways. This inhibition disrupts the signaling cascade that promotes cell proliferation and survival in FLT3-mutated cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation This compound This compound This compound->FLT3 Inhibits STAT5 STAT5 pFLT3->STAT5 Activates ERK ERK pFLT3->ERK Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Figure 1. This compound inhibits FLT3 autophosphorylation, blocking downstream STAT5 and ERK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FLT3 Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against FLT3.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant FLT3 enzyme - Kinase buffer - ATP solution - Peptide substrate - this compound dilutions start->prepare_reagents add_components Add to 384-well plate: 1. FLT3 enzyme 2. This compound (or DMSO control) 3. ATP/Substrate mix prepare_reagents->add_components incubate Incubate at room temperature (e.g., 60 minutes) add_components->incubate stop_reaction Stop reaction (e.g., add EDTA) incubate->stop_reaction read_signal Read signal (e.g., luminescence, fluorescence) stop_reaction->read_signal calculate_ic50 Calculate IC50 value read_signal->calculate_ic50 end End calculate_ic50->end

Figure 2. Workflow for a typical in vitro FLT3 kinase inhibition assay.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • FLT3 peptide substrate (e.g., a generic tyrosine kinase substrate)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 2.5 µL of the FLT3 enzyme solution to each well of a 384-well plate.

  • Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (final concentration of ATP is typically at or near the Km for FLT3).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the remaining ATP (and thus, kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.

Cell Viability Assay (Cell-Based Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on the FLT3-ITD positive AML cell line, MV4-11.

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells Seed MV4-11 cells into a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound (or DMSO control) seed_cells->add_compound incubate Incubate for 72 hours at 37°C, 5% CO₂ add_compound->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 value measure_luminescence->calculate_ic50 end End calculate_ic50->end

Figure 3. Workflow for determining the IC50 of this compound in a cell-based viability assay.

Materials:

  • MV4-11 cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed MV4-11 cells at a density of 1 x 10⁴ cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions or DMSO (vehicle control) to the cells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescent signal using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol details the procedure to detect the phosphorylation status of FLT3, STAT5, and ERK in MV4-11 cells following treatment with this compound.

Procedure:

  • Seed MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in a mouse xenograft model of AML.

Table 3: In Vivo Efficacy of this compound in a Rat Pharmacokinetic Study
ParameterValue
Dose (mg/kg)40 (i.p.)
Cmax (µg/mL)5.31
Tmax (h)1.0
T½ (h)13.9
AUCmax (h·µg/mL)21.86
CLobs (L/h/kg)2.21

Data sourced from MedchemExpress.[1]

Experimental Model:

In a typical in vivo study, immunodeficient mice are subcutaneously or intravenously inoculated with MV4-11 cells. Once tumors are established, the mice are treated with this compound (e.g., 20-100 mg/kg, intraperitoneally, once daily for 21 days) or a vehicle control.[1] Tumor growth is monitored regularly, and at the end of the study, tumors can be excised for further analysis, such as Western blotting, to confirm target engagement in vivo.

Conclusion

This compound is a potent and selective inhibitor of FLT3 with promising preclinical activity against FLT3-mutated AML. Its mechanism of action is centered on the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent inhibition of cancer cell proliferation and survival. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for AML.

References

The Discovery and Synthesis of SKLB4771: A Potent and Selective FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB4771, also known as FLT3-IN-1, has emerged as a significant small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this potent and selective FLT3 inhibitor. This document outlines the detailed synthetic route, in-depth experimental protocols for its biological characterization, and a summary of its key quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and the process of its evaluation.

Discovery and Rationale

This compound was developed through a structure-activity relationship (SAR) study aimed at optimizing a previously identified class of 2-(quinazolin-4-ylthio)thiazole derivatives. The lead compound exhibited modest activity, prompting further investigation to enhance its potency and drug-like properties. The discovery of this compound, chemically named 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-yl}-3-p-tolylurea, was the result of systematic modifications to the core scaffold. These modifications led to a compound with significantly improved inhibitory activity against FLT3 kinase and potent anti-proliferative effects in FLT3-driven cancer cell lines.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the quinazoline core, followed by the addition of the thiadiazole moiety and the final urea linkage. The detailed synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-yl}-3-p-tolylurea (this compound)

This protocol is adapted from the synthetic route described by Li WW, et al. in the Journal of Medicinal Chemistry, 2012.

Step 1: Synthesis of 7-hydroxy-3H-quinazoline-4-thione A mixture of 2-amino-4-hydroxybenzoic acid and formamide is heated at 150-160 °C for 4 hours. The resulting solid is cooled, filtered, and washed to yield 7-hydroxy-3H-quinazolin-4-one. This intermediate is then refluxed with phosphorus pentasulfide in pyridine to afford 7-hydroxy-3H-quinazoline-4-thione.

Step 2: Synthesis of 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione To a solution of 7-hydroxy-3H-quinazoline-4-thione in a suitable solvent such as DMF, is added potassium carbonate, followed by 4-(3-chloropropyl)morpholine. The reaction mixture is stirred at an elevated temperature until the starting material is consumed. The product is then isolated by precipitation and filtration.

Step 3: Synthesis of 5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-ylamine 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione is reacted with 2-amino-5-bromo-1,3,4-thiadiazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the nucleophilic substitution.

Step 4: Synthesis of this compound To a solution of 5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-ylamine in an anhydrous solvent such as dichloromethane, is added p-tolyl isocyanate. The reaction is stirred at room temperature until completion. The final product, this compound, is purified by column chromatography or recrystallization.

G cluster_synthesis Synthesis of this compound 2-amino-4-hydroxybenzoic acid 2-amino-4-hydroxybenzoic acid 7-hydroxy-3H-quinazolin-4-one 7-hydroxy-3H-quinazolin-4-one 2-amino-4-hydroxybenzoic acid->7-hydroxy-3H-quinazolin-4-one Formamide, 150-160 °C 7-hydroxy-3H-quinazoline-4-thione 7-hydroxy-3H-quinazoline-4-thione 7-hydroxy-3H-quinazolin-4-one->7-hydroxy-3H-quinazoline-4-thione P4S10, Pyridine, reflux 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione 7-hydroxy-3H-quinazoline-4-thione->7-(3-morpholinopropoxy)-3H-quinazoline-4-thione 4-(3-chloropropyl)morpholine, K2CO3, DMF Intermediate_Amine 5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- [1,3,4]thiadiazol-2-ylamine 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione->Intermediate_Amine 2-amino-5-bromo-1,3,4-thiadiazole, K2CO3, DMF This compound This compound Intermediate_Amine->this compound p-tolyl isocyanate, DCM

Synthetic pathway for this compound.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro assays to determine its potency and selectivity as an FLT3 inhibitor.

FLT3 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the FLT3 kinase.

  • Reagents and Materials: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well or 384-well plate, add the FLT3 enzyme, the substrate, and the assay buffer. c. Add the diluted this compound or DMSO (as a control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

G cluster_workflow FLT3 Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - FLT3 Enzyme - Substrate - ATP - this compound Dilutions start->prepare_reagents plate_setup Plate Setup: Add enzyme, substrate, and this compound to wells prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 30 °C initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Data Analysis: Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for the FLT3 kinase inhibition assay.
Cell-Based Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cancer cells that are dependent on FLT3 signaling, such as the human acute myeloid leukemia cell line MV4-11, which harbors an FLT3 internal tandem duplication (ITD) mutation.

  • Cell Culture: MV4-11 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37 °C in a humidified atmosphere with 5% CO2.

  • Procedure: a. Seed MV4-11 cells in a 96-well plate at a predetermined density. b. Prepare a serial dilution of this compound in the culture medium. c. Treat the cells with the diluted this compound or vehicle control (DMSO). d. Incubate the plate for a specified period (e.g., 72 hours). e. Assess cell viability using a suitable method, such as the MTT assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis of FLT3 Signaling Pathway

Western blotting is used to investigate the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins, STAT5 and ERK.

  • Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of this compound for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). b. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, and ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_pathway FLT3 Signaling Pathway Inhibition by this compound FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation STAT5 STAT5 pFLT3->STAT5 Phosphorylates ERK ERK pFLT3->ERK Phosphorylates This compound This compound This compound->pFLT3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation pSTAT5->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Inhibition of the FLT3 signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

AssayTarget/Cell LineIC50/GI50 (nM)
FLT3 Kinase InhibitionFLT310
Cell ProliferationMV4-11 (FLT3-ITD)15

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

Dose (mg/kg/day)Treatment Duration (days)Tumor Growth Inhibition (%)
5021Significant
10021Tumor Regression

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValue
Tmax (h)2.0
Cmax (ng/mL)1500
AUC (ng·h/mL)8500
T1/2 (h)6.5

Conclusion

This compound is a potent and selective inhibitor of FLT3 kinase with significant anti-proliferative activity in FLT3-mutated AML cells. Its discovery was a result of a systematic SAR optimization process. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers working on the development of novel kinase inhibitors. The promising in vitro and in vivo data for this compound underscore its potential as a therapeutic agent for the treatment of AML and other diseases driven by aberrant FLT3 signaling. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

Unveiling the Target: A Technical Guide to the Biological Identification of SKLB4771

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification of SKLB4771, a potent and selective small molecule inhibitor. This document details the experimental methodologies employed to identify its primary target, quantify its activity, and elucidate its mechanism of action at a cellular level. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Executive Summary

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, FLT3, as well as a panel of other kinases to determine its selectivity. Furthermore, its anti-proliferative effects have been assessed in various cancer cell lines.

Table 1: Kinase Inhibitory Potency of this compound

Kinase TargetIC50 (nM)
FLT310
Flt43,700
Aurora A1,500
c-Kit6,800
FMS2,800

Data compiled from publicly available datasheets.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFLT3 StatusIC50 (µM)
MV4-11Acute Myeloid LeukemiaFLT3-ITD0.006
JurkatT-cell LeukemiaNot FLT3-driven3.05
RamosBurkitt's LymphomaNot FLT3-driven6.25
PC-9Non-small Cell Lung CancerNot FLT3-driven3.72
H292Mucoepidermoid CarcinomaNot FLT3-driven6.94
A431Epidermoid CarcinomaNot FLT3-driven8.91

Data compiled from publicly available datasheets.

Experimental Protocols

The following sections detail the likely methodologies used to identify and characterize the biological target of this compound. These are based on standard practices in the field and information inferred from available data.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 and other kinases.

Methodology: A common method for this is a radiometric kinase assay or a fluorescence-based assay.

  • Reagents: Recombinant human FLT3 kinase domain, appropriate substrate (e.g., a synthetic peptide), ATP (radiolabeled with ³²P or ³³P for radiometric assay), this compound, kinase reaction buffer, and detection reagents.

  • Procedure:

    • This compound is serially diluted to a range of concentrations.

    • The recombinant FLT3 kinase is incubated with the various concentrations of this compound in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate and radiolabeled ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology: A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: MV4-11 (FLT3-ITD positive) and other control cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: MV4-11 cells are treated with various concentrations of this compound for a defined time. Following treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the inhibitory effect of this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the biological target identification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation ERK ERK FLT3->ERK Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation This compound This compound This compound->FLT3 Inhibition

References

The Potent FMS-Like Tyrosine Kinase 3 Inhibitor, SKLB4771: A Technical Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of SKLB4771, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document details the compound's activity, relevant experimental protocols for assessing its cytotoxic effects, and the underlying signaling pathways.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting FLT3, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has demonstrated significant potential as a therapeutic agent by effectively inhibiting FLT3 and its downstream signaling pathways, leading to cell proliferation blockage and apoptosis in cancer cells.[1]

Quantitative Cytotoxicity Profile of this compound

The cytotoxic and inhibitory activity of this compound has been evaluated against its primary target, other kinases, and a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Inhibitory Activity of this compound against Various Kinases
Kinase TargetIC50 (nM)
Flt310
Flt43,700
Aurora A1,500
c-Kit6,800
FMS2,800

Data sourced from MedChemExpress.[1]

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia (FLT3-ITD)0.006
JurkatT-cell Lymphoma3.05
RamosBurkitt's Lymphoma6.25
PC-9Lung Cancer3.72
H292Lung Cancer6.94
A431Epithelial Carcinoma8.91

Data sourced from Selleck Chemicals and Taiclone.[2][3]

Experimental Protocols for Cytotoxicity Assessment

This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 1-4 x 10^4 cells per well. For adherent cell lines, seed at 2-5 x 10^3 cells/well and allow to attach for 24 hours.

  • Compound Treatment: Add an equal volume of medium containing increasing concentrations of this compound to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • For leukemia cells, add 50 µL of 20% acidified SDS per well to lyse the cells and dissolve the formazan crystals.

    • For other cell lines, 100% DMSO can be used to dissolve the formazan.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a culture flask and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. Studies on other FLT3 inhibitors in MV4-11 cells have shown an arrest in the G0/G1 phase.[4][5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: FLT3 Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the autophosphorylation of the FLT3 receptor, which in turn blocks the activation of downstream signaling pathways critical for cell survival and proliferation, such as the STAT5 and ERK pathways.[1]

FLT3_Signaling_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 p ERK ERK1/2 FLT3->ERK p This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival ERK->Proliferation ERK->Survival Apoptosis Apoptosis

Caption: this compound inhibits FLT3, blocking STAT5 and ERK phosphorylation.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a compound like this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (e.g., MV4-11) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening.

Logical Flow of Apoptosis Detection via Annexin V/PI Staining

The following diagram illustrates the logical gating strategy for identifying different cell populations in an Annexin V/PI flow cytometry experiment.

Apoptosis_Logic total_cells Total Cell Population annexin_v Annexin V Staining total_cells->annexin_v pi Propidium Iodide Staining annexin_v->pi Negative pi2 Propidium Iodide Staining annexin_v->pi2 Positive viable Viable Cells (Annexin V-, PI-) pi->viable Negative early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) pi2->early_apoptosis Negative late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) pi2->late_apoptosis Positive

References

The Structure-Activity Relationship of SKLB4771: A Deep Dive into a Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SKLB4771, a novel and highly potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), has emerged as a promising candidate in the landscape of targeted cancer therapies, particularly for Acute Myeloid Leukemia (AML). Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of next-generation FLT3 inhibitors with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure-Activity Relationship Insights

The development of this compound (also referred to as compound 20c in its discovery publication) stemmed from SAR studies on a series of 2-(quinazolin-4-ylthio)thiazole derivatives.[1] The core scaffold consists of a quinazoline ring linked to a thiazole (or a bioisosteric equivalent) moiety through a thioether bridge. Systematic modifications of this scaffold have elucidated key structural features essential for potent FLT3 inhibition.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its analogs, focusing on modifications at the quinazoline C6, C7 positions, and the thiazole headgroup. The inhibitory activity is presented as the IC50 value against the FLT3-ITD expressing human AML cell line, MV4-11.

Table 1: SAR of Modifications at the Quinazoline C6 and C7 Positions

CompoundR1 (C6-position)R2 (C7-position)MV4-11 IC50 (nM)
1-OCH3-OCH3>10000
11a-H-OCH35860
11b-H-OCH2CH2-morpholine1670
11c-H-O(CH2)3-morpholine890
11d-H-O(CH2)4-morpholine1230
11e-H-OCH2CH2-piperidine2140
11f-H-OCH2CH2-pyrrolidine3450
11g-H-OCH2CH2N(CH3)22870

Data sourced from Li et al., J Med Chem. 2012 Apr 26;55(8):3852-66.[1]

Table 2: SAR of Modifications of the Thiazole Headgroup

CompoundHeadgroupMV4-11 IC50 (nM)
11c2-aminothiazole890
20a5-(3-p-tolylureido)-[1][2][3]thiadiazole11
20b5-(3-m-tolylureido)-[1][2][3]thiadiazole15
20c (this compound) 5-(3-p-tolylureido)-[1][2][3]thiadiazole 6
20d5-(3-(4-chlorophenyl)ureido)-[1][2][3]thiadiazole8
20e5-(3-(4-methoxyphenyl)ureido)-[1][2][3]thiadiazole12

Data sourced from Li et al., J Med Chem. 2012 Apr 26;55(8):3852-66.[1]

Key Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway of this compound and the general workflow for its evaluation.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer STAT5 STAT5 FLT3_dimer->STAT5 phosphorylates ERK ERK FLT3_dimer->ERK activates This compound This compound This compound->FLT3_dimer inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Caption: FLT3 signaling pathway inhibited by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation SAR_Synthesis Analog Synthesis & SAR Studies Kinase_Assay FLT3 Kinase Inhibition Assay SAR_Synthesis->Kinase_Assay Cell_Assay MV4-11 Cell Proliferation Assay Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) Cell_Assay->Western_Blot Xenograft_Model MV4-11 Xenograft Mouse Model Western_Blot->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

In Vitro FLT3 Kinase Inhibition Assay

A standard method to determine the direct inhibitory effect of compounds on FLT3 kinase activity is through a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Reagents:

    • Recombinant human FLT3 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Test compounds (this compound and analogs) dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).[4]

    • Add 2 µl of the FLT3 enzyme solution.[4]

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[4]

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[4]

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30 minutes.[4]

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentrations.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound and its analogs is typically assessed using the MTT assay in a relevant cell line.

  • Cell Line: MV4-11, a human acute myeloid leukemia cell line that harbors the FLT3-ITD mutation.[1][5]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed MV4-11 cells in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with various concentrations of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).[5]

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

  • Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated forms of target proteins in cell lysates.

  • Procedure:

    • Treat MV4-11 cells with different concentrations of this compound for a specific duration (e.g., 20 hours).[5]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.

    • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

In Vivo Xenograft Mouse Model

To evaluate the in vivo efficacy of this compound, a xenograft model using immunodeficient mice is employed.

  • Animal Model: Female NOD-SCID mice (6-7 weeks old).

  • Procedure:

    • Subcutaneously inject MV4-11 cells into the flank of the mice.

    • When the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 20, 40, 100 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., 21 days).[5]

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a highly potent and selective FLT3 inhibitor with significant anti-leukemic activity. The key takeaways from the SAR are the importance of the 7-position morpholinopropoxy side chain on the quinazoline core and the 5-(3-p-tolylureido)-[1][2][3]thiadiazole headgroup for optimal potency. The detailed experimental protocols provided herein offer a robust framework for the evaluation of this and other novel FLT3 inhibitors. The continued exploration of the SAR of this chemical scaffold holds great promise for the development of even more effective therapies for AML and other FLT3-driven malignancies.

References

Initial Safety and Toxicity Assessment of SKLB4771: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB4771 has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). While comprehensive preclinical safety and toxicity data in the public domain remains limited, initial in vivo studies have provided preliminary insights into its safety profile. This technical guide synthesizes the currently available information on the initial safety and toxicity assessment of this compound, presenting the data in a structured format to aid researchers and drug development professionals. The document outlines the reported in vivo observations and provides context through a description of its mechanism of action. It is important to note that this report is based on limited data from a single key study and does not constitute a full preclinical toxicology evaluation.

Introduction

This compound is a novel small molecule inhibitor targeting the receptor tyrosine kinase FLT3.[1][2] Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD), is a common driver of AML pathogenesis. This compound has demonstrated potent inhibitory activity against FLT3 with an IC50 of 10 nM.[1][2] The development of targeted therapies like this compound necessitates a thorough evaluation of their safety and toxicity profile to establish a therapeutic window and ensure patient safety in future clinical applications. This document provides a summary of the initial, publicly available safety data for this compound.

Quantitative Data Summary

Comprehensive quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not yet publicly available for this compound. The primary source of safety information comes from an in vivo efficacy study in a mouse xenograft model.

Table 1: Summary of In Vivo Observations for this compound in MV4-11 Xenograft Model

Parameter20 mg/kg/day40 mg/kg/day100 mg/kg/day
Animal Model Nude mice bearing MV4-11 (human AML cell line with FLT3-ITD) xenografts
Route of Administration Not explicitly stated, presumed oral gavage based on similar studies
Duration of Treatment Not explicitly stated
Body Weight Changes No significant weight loss observedNo significant weight loss observedNo significant weight loss observed
Clinical Signs of Toxicity No other obvious signs of toxicity were observedNo other obvious signs of toxicity were observedNo other obvious signs of toxicity were observed
Tumor Growth Inhibition Slowed tumor growthSlowed tumor growthComplete tumor regression

Source: Wei-Wei Li, et al. J Med Chem. 2012 Apr 26;55(8):3852-66.

Experimental Protocols

The following experimental protocol is derived from the primary publication describing the in vivo efficacy and initial safety observations of this compound.

In Vivo Antitumor Efficacy in a Xenograft Model
  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line: MV4-11, a human AML cell line expressing the FLT3-ITD mutation.

  • Tumor Implantation: 5 x 10^6 MV4-11 cells were injected subcutaneously into the right flank of the mice.

  • Treatment Initiation: When tumors reached a palpable size (approximately 100-200 mm³), mice were randomized into vehicle control and treatment groups.

  • Drug Administration: this compound was administered at doses of 20, 40, and 100 mg/kg/day. The exact route of administration was not specified in the publication.

  • Monitoring: Tumor size and body weight were measured regularly. The general health of the mice was monitored for any signs of toxicity.

  • Efficacy Endpoint: Tumor growth inhibition.

  • Safety Endpoint: Observation of body weight changes and any visible signs of adverse effects.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: FLT3 Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the constitutively active FLT3 receptor in cancer cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival.

FLT3_Inhibition cluster_membrane Cell Membrane FLT3 FLT3 Receptor (ITD Mutant) Downstream Downstream Signaling (e.g., STAT5, MAPK, PI3K/Akt) FLT3->Downstream Activation This compound This compound This compound->FLT3 Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of mutated FLT3 receptor by this compound.

Experimental Workflow for In Vivo Safety Observation

The workflow for the in vivo study from which the initial safety data was derived is a standard procedure for assessing the preliminary efficacy and tolerability of a compound.

in_vivo_workflow start Start implant Subcutaneous implantation of MV4-11 cells in nude mice start->implant tumor_growth Tumor growth to palpable size implant->tumor_growth randomize Randomization of mice into treatment groups tumor_growth->randomize treatment Daily administration of This compound or vehicle randomize->treatment monitoring Regular monitoring of: - Tumor volume - Body weight - Clinical signs treatment->monitoring Repeated cycle end End of study monitoring->end

References

SKLB4771: A Potent and Selective FLT3 Kinase Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

SKLB4771 is a novel, potent, and selective small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Activating mutations in FLT3 are one of the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[3] this compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, primarily by inhibiting the constitutive activation of the FLT3 signaling pathway, which is crucial for the proliferation and survival of AML cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a description of the targeted signaling pathway.

Core Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineAssay TypeIC50 (nM)Reference
Human FLT3 KinaseCell-free assay10[1]
MV4-11 (FLT3-ITD)Cell viability6[2]
MOLM-13 (FLT3-ITD)Cell viability35.5[4]
Jurkat (T-cell lymphoma)Cell viability3050[2]
Ramos (Burkitt's lymphoma)Cell viability6250[2]
PC-9 (Lung cancer)Cell viability3720[2]
H292 (Lung cancer)Cell viability6940[2]
A431 (Epithelial carcinoma)Cell viability8910[2]
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
Dosage (mg/kg/day, i.p.)Treatment DurationTumor Growth Inhibition (%)Reference
2021 days66[2]
4021 days84[2]
10018 daysComplete tumor regression[3]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of FLT3. In AML cells harboring FLT3-ITD (internal tandem duplication) mutations, the FLT3 receptor is constitutively activated, leading to the persistent activation of downstream pro-survival and proliferative signaling pathways. This compound effectively blocks the autophosphorylation of FLT3, thereby inhibiting the activation of key downstream effectors, including STAT5 and ERK1/2.[2] This disruption of the FLT3/STAT5/ERK signaling cascade ultimately leads to cell cycle arrest and apoptosis in FLT3-driven AML cells.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Phosphorylates ERK ERK1/2 FLT3->ERK Activates pSTAT5 p-STAT5 Gene_Transcription Gene Transcription pSTAT5->Gene_Transcription pERK p-ERK1/2 pERK->Gene_Transcription Proliferation Cell Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Proliferation Gene_Transcription->Apoptosis_Inhibition This compound This compound This compound->FLT3 Inhibits

Caption: this compound inhibits the FLT3-ITD signaling pathway.

Experimental Protocols

Synthesis of this compound (1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][5][6]thiadiazol-2-yl}-3-p-tolylurea)

A detailed synthesis protocol for this compound is described in the primary literature by Li et al. (2012). The synthesis involves a multi-step process, the key final step of which is the reaction of an appropriate aminothiadiazole precursor with p-tolyl isocyanate. Researchers should refer to the supporting information of this publication for the complete, step-by-step synthesis and characterization of the compound.

In Vitro FLT3 Kinase Assay

A general protocol for a cell-free FLT3 kinase assay can be adapted to test the inhibitory activity of this compound.

  • Reagents and Materials:

    • Recombinant human FLT3 kinase domain.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP.

    • Substrate (e.g., a synthetic peptide).

    • This compound (dissolved in DMSO).

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • Add the FLT3 enzyme to each well of the 384-well plate.

    • Add the this compound dilutions to the wells.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of FLT3 Signaling in MV4-11 Cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation of FLT3, STAT5, and ERK in the FLT3-ITD positive AML cell line, MV4-11.

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in appropriate media (e.g., IMDM with 10% FBS).

    • Seed the cells in 6-well plates.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 30, 100, 300 nM) for a specified duration (e.g., 20 hours).[2]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A MV4-11 Cell Culture B Treatment with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-FLT3, p-STAT5, p-ERK) G->H I Secondary Antibody Incubation H->I J Detection and Analysis I->J

Caption: General workflow for Western Blot analysis.

In Vivo Xenograft Model in Mice

This protocol outlines the establishment of a subcutaneous MV4-11 xenograft model to evaluate the in vivo efficacy of this compound.

  • Animal Model:

    • Use immunocompromised mice (e.g., female NOD-SCID mice, 6-7 weeks old).[2]

  • Cell Implantation:

    • Harvest MV4-11 cells from culture.

    • Resuspend the cells in a suitable medium (e.g., a mixture of serum-free medium and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Drug Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation (e.g., dissolved in 25% (v/v) PEG400 plus 5% DMSO).[2]

    • Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection once daily.[2]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a promising preclinical candidate for the treatment of FLT3-driven AML. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy, warrant further investigation and development. This technical guide provides a comprehensive overview of the key data and methodologies associated with the preclinical evaluation of this compound, serving as a valuable resource for researchers in the field of oncology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for SKLB4771 in Glioblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB4771 is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects in glioblastoma (GBM), the most aggressive form of brain cancer. Existing research on compounds with similar structures and on the molecular landscape of GBM suggests that this compound may exert its anti-cancer effects by targeting key cellular signaling pathways that are frequently dysregulated in this disease. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway for cell survival, proliferation, and resistance to therapy in glioblastoma.[1][2][3] This document provides detailed protocols for the cell culture-based evaluation of this compound, focusing on its effects on cell viability, apoptosis, cell cycle progression, and the PI3K/Akt/mTOR signaling pathway in glioblastoma cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
Cell LineIC50 (µM) after 48hMaximum Inhibition (%)Notes
U87 MGData not availableData not availablePTEN-mutant, highly sensitive to PI3K/Akt pathway inhibition.
U251 MGData not availableData not availablePTEN-mutant, commonly used model for GBM research.
A172Data not availableData not availablePTEN-wildtype, may exhibit different sensitivity profile.
Primary GBM Line 1Data not availableData not availableCloser representation of patient tumor biology.

Note: Specific IC50 values for this compound are not currently available in the public domain. The values presented here are placeholders and should be determined experimentally. Chrysomycin A, another compound investigated in glioblastoma, exhibited IC50 values of 0.475 µM in U251 and 1.77 µM in U87-MG cells.[4]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in U87 MG Cells
TreatmentConcentration (µM)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-Data not availableData not availableData not availableData not available
This compoundIC50Data not availableData not availableData not availableData not available
This compound2 x IC50Data not availableData not availableData not availableData not available

Note: The data in this table are illustrative. Experimental determination is required to ascertain the precise effects of this compound on apoptosis and cell cycle distribution.

Table 3: Modulation of PI3K/Akt/mTOR Pathway by this compound in U87 MG Cells
TreatmentConcentration (µM)p-Akt (Ser473) / Total Akt Ratiop-mTOR (Ser2448) / Total mTOR Ratiop-S6K (Thr389) / Total S6K Ratio
Vehicle (DMSO)-1.001.001.00
This compoundIC50Data not availableData not availableData not available
This compound2 x IC50Data not availableData not availableData not available

Note: This table represents expected outcomes based on the proposed mechanism of action. Western blot analysis is required to quantify the actual changes in protein phosphorylation.

Experimental Protocols

Cell Culture and Maintenance of Glioblastoma Cell Lines

Materials:

  • Glioblastoma cell lines (e.g., U87 MG, U251 MG)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25, T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thaw frozen vials of glioblastoma cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete DMEM.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete DMEM.

  • Seed the cells into an appropriately sized cell culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily and change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • Glioblastoma cells

  • This compound stock solution (in DMSO)

  • Complete DMEM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • 6-well cell culture plates

  • Glioblastoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed glioblastoma cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • 6-well cell culture plates

  • Glioblastoma cells

  • This compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed and treat glioblastoma cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Materials:

  • 6-well cell culture plates

  • Glioblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat glioblastoma cells with this compound.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

SKLB4771_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->Inhibition S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Experimental_Workflow start Glioblastoma Cell Culture (U87 MG, U251 MG) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (PI3K/Akt/mTOR Pathway) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for SKLB4771 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB4771 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of certain types of cancer, particularly Acute Myeloid Leukemia (AML).[1][2][3] Understanding the inhibitory activity of this compound against FLT3 and other kinases is essential for its development as a therapeutic agent. Kinase assays are fundamental in determining the potency and selectivity of kinase inhibitors like this compound. These assays measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate.[4][5] The inhibition of this process by a compound is quantified, typically by determining the half-maximal inhibitory concentration (IC50).

This document provides detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to characterize its inhibitory properties.

Mechanism of Action and Target Profile

This compound is a potent and selective inhibitor of human receptor-type tyrosine-protein kinase FLT3 with an IC50 of 10 nM in cell-free assays.[1][2][3] It has been shown to downregulate the phosphorylation of the FLT3/STAT5/ERK signaling pathway, leading to the blockage of cell proliferation and induction of apoptosis in tumor tissues.[2] While highly selective for FLT3, this compound also exhibits weak inhibitory activity against other kinases at higher concentrations.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been determined through in vitro assays. The following table summarizes the reported IC50 values.

Kinase TargetIC50 (in vitro)
FLT310 nM
Aurora A1.5 µM
FMS2.8 µM
FLT4 (VEGFR3)3.7 µM
c-Kit6.8 µM
Data sourced from Selleck Chemicals and MedChemExpress.[1][2]

In cellular assays, this compound potently inhibits the growth of MV4-11 cells, which express the FLT3-ITD mutation, with an IC50 value of 0.006 µM.[1] It shows significantly weaker activity against cell lines that do not rely on FLT3 signaling.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

FLT3_pathway cluster_kinase_reaction Kinase Activity FLT3 FLT3 Receptor pSubstrate Phosphorylated Substrate FLT3->pSubstrate Phosphorylation STAT5 STAT5 FLT3->STAT5 ERK ERK1/2 FLT3->ERK This compound This compound This compound->FLT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->pSubstrate pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK p-ERK1/2 ERK->pERK pERK->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary types of kinase assays are recommended for evaluating this compound: a biochemical assay to determine its direct inhibitory effect on purified kinases and a cell-based assay to assess its activity in a physiological context.

Biochemical Kinase Assay (In Vitro)

This protocol is designed to measure the IC50 of this compound against purified FLT3 kinase. It can be adapted for other kinases of interest. A common method is a luminescence-based assay that quantifies ATP consumption.

Workflow for Biochemical Kinase Assay

biochem_workflow start Start prep_reagents Prepare Reagents: - Kinase (FLT3) - Substrate - ATP - this compound dilutions start->prep_reagents add_components Add to 96/384-well plate: 1. This compound/DMSO 2. Kinase 3. Substrate/ATP mix prep_reagents->add_components incubate Incubate at 30°C for 45-60 min add_components->incubate add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze Analyze Data: - Plot dose-response curve - Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for a typical in vitro biochemical kinase assay.

Materials:

  • Purified recombinant FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). The final DMSO concentration in the assay should not exceed 1%.[6]

  • Set up the Kinase Reaction:

    • In a 96-well plate, add 5 µL of each this compound dilution or DMSO (for positive and negative controls).

    • Add 20 µL of a solution containing the FLT3 kinase in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km value for the specific kinase, if known.

  • Incubation:

    • Incubate the plate at 30°C for 45-60 minutes.[6]

  • Detection:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add 50 µL of the kinase detection reagent to each well.

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The "blank" or background value (no kinase) is subtracted from all other readings.[6]

    • Plot the percent inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Assay (In Situ)

This protocol determines the effect of this compound on FLT3 activity within a cellular environment, for example, by measuring the phosphorylation of a downstream target like STAT5.

Workflow for Cell-Based Phosphorylation Assay

cell_based_workflow start Start seed_cells Seed FLT3-dependent cells (e.g., MV4-11) in a 96-well plate start->seed_cells treat_cells Treat cells with serial dilutions of this compound for 2-4 hours seed_cells->treat_cells lyse_cells Lyse cells to release proteins treat_cells->lyse_cells detect_phospho Detect phosphorylated substrate (e.g., p-STAT5) using ELISA, Western Blot, or TR-FRET lyse_cells->detect_phospho normalize Normalize to total protein or a housekeeping protein detect_phospho->normalize analyze Analyze Data: - Plot dose-response curve - Calculate IC50 normalize->analyze end End analyze->end

References

Application Notes and Protocols for SK-LB-4771, a Novel FLT3 Inhibitor, in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in vivo dosage or administration protocols for SKLB4771 have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other small molecule FMS-like tyrosine kinase 3 (FLT3) inhibitors in mouse models. These guidelines are intended to serve as a starting point for researchers to develop a robust in vivo experimental plan for this compound. It is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies for any new compound before initiating large-scale efficacy experiments.

Introduction to this compound

This compound is a potent and selective inhibitor of the human receptor-type tyrosine-protein kinase FLT3.[1][2] FLT3 is a member of the class III receptor tyrosine kinase family and plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[3][4][5] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][4][5] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[1][4][5] As a selective FLT3 inhibitor, this compound presents a promising therapeutic agent for cancers driven by aberrant FLT3 signaling.

Data Presentation: In Vivo Dosages of Comparable FLT3 Inhibitors

The following table summarizes the dosages and administration routes of several known FLT3 inhibitors used in preclinical mouse models. This information can guide the design of initial dose-ranging studies for this compound.

CompoundMouse ModelDosageRoute of AdministrationVehicleReference
GilteritinibXenograft (MV4-11)10, 30 mg/kgOral (p.o.), dailyNot specified[6]
Quizartinib (AC220)Myeloproliferative disease model10 mg/kgOral (p.o.), daily5% 2-hydroxypropyl-β-cyclodextrin[7]
CHMFL-FLT3-362Xenograft (MV4-11, MOLM-13)50, 100, 150 mg/kgOral (p.o.), dailyNot specified[8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of a novel compound is a critical first step. For many small molecule kinase inhibitors, which are often lipophilic, a common approach involves initial dissolution in an organic solvent followed by dilution in an aqueous vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the compound completely. For example, for a final concentration of 10 mg/mL, you might start by dissolving 10 mg in 100 µL of DMSO.

  • In a separate sterile tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Slowly add the vehicle solution to the dissolved this compound in DMSO while vortexing to prevent precipitation.

  • If necessary, sonicate the solution briefly to ensure complete dissolution.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be optimized.

  • Always prepare fresh dosing solutions on the day of administration.

  • A vehicle-only control group must be included in all experiments to account for any effects of the vehicle itself.[9]

In Vivo Dose-Finding and Maximum Tolerated Dose (MTD) Study

A dose-finding study is essential to determine a safe and effective dose range for this compound.

Animal Model:

  • Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c) for initial toxicity studies.

Protocol:

  • Start with a low dose, informed by in vitro efficacy data (e.g., 10-100 times the in vitro IC50).

  • Administer a single dose of this compound to a small group of mice (n=3-5 per group) at escalating dose levels (e.g., 10, 30, 100 mg/kg).

  • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress for at least 7-14 days.

  • The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or other significant signs of toxicity.

  • Once the single-dose MTD is estimated, a multi-dose MTD study can be performed by administering the drug daily for 5-7 days at doses up to the single-dose MTD.

In Vivo Efficacy Study in a Xenograft Mouse Model

Once a safe dose range is established, the efficacy of this compound can be evaluated in a relevant disease model, such as an AML xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are required for xenograft studies.

  • Human AML cell lines with FLT3 mutations (e.g., MV4-11, MOLM-13) are commonly used.[6][8]

Protocol:

  • Inject the AML cells subcutaneously or intravenously into the mice.

  • Allow the tumors to establish to a palpable size (for subcutaneous models) or for the disease to engraft (for disseminated models).

  • Randomize the mice into treatment and control groups (e.g., vehicle, this compound at two different doses below the MTD).

  • Administer this compound or vehicle according to the determined schedule (e.g., daily oral gavage).

  • Monitor tumor growth by caliper measurements (for subcutaneous models) or by monitoring disease progression through bioluminescence imaging or peripheral blood analysis.

  • Monitor animal weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound start Start: Novel FLT3 Inhibitor (this compound) dose_finding Dose-Ranging and MTD Studies in Healthy Mice start->dose_finding 1. Determine safe dose model_development Establishment of In Vivo Disease Model (e.g., AML Xenograft) dose_finding->model_development 2. Select appropriate model efficacy_study Efficacy Studies in Tumor-Bearing Mice model_development->efficacy_study 3. Initiate treatment data_analysis Data Analysis (Tumor Growth, Survival) efficacy_study->data_analysis 4. Collect and analyze data end End: Evaluation of In Vivo Efficacy data_analysis->end

Caption: Experimental workflow for in vivo evaluation of a novel FLT3 inhibitor.

flt3_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and Activates PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MEK/ERK Pathway FLT3->RAS STAT5 JAK/STAT5 Pathway FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

References

SKLB4771: Application Notes for Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation and storage of SKLB4771, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in both in vitro and in vivo experimental settings.

Mechanism of Action

This compound is a selective inhibitor of the receptor tyrosine kinase FLT3. In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene can lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. This compound targets this dysregulated kinase activity.

FLT3 Signaling Pathway

The diagram below illustrates the canonical FLT3 signaling pathway and the point of inhibition by this compound. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling adaptors. This triggers downstream cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation. This compound inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals.

FLT3_Pathway FLT3 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates FL FLT3 Ligand (FL) FL->FLT3 Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibits Autophosphorylation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Solubility and Storage Data

Proper handling and storage of this compound are essential to maintain its chemical integrity and biological activity. The following tables summarize the solubility and recommended storage conditions for this compound in its powdered form and in solution.

Solvent Solubility Molar Equivalent
DMSO50 mg/mL92.99 mM
WaterInsoluble-
EthanolInsoluble-
Table 1: Solubility of this compound in Various Solvents.
Form Storage Temperature Shelf Life Notes
Solid (Powder)-20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor more frequent use.
Table 2: Recommended Storage Conditions and Stability.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of this compound solutions for in vitro and in vivo applications.

Preparation of Concentrated Stock Solution (for In Vitro and In Vivo Use)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO based on the amount of this compound).

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.

Materials:

  • Concentrated this compound DMSO stock solution

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile polypropylene tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single-use aliquot of the concentrated this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the DMSO stock in sterile cell culture medium or buffer to achieve the final desired working concentration.

  • Crucially, ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Prepare the working solutions fresh for each experiment. If temporary storage is necessary, keep the solution on ice and protected from light for no more than a few hours.

Preparation of Homogeneous Suspension for In Vivo Oral Administration

This protocol provides a general method for preparing a carboxymethyl cellulose (CMC) based suspension of this compound for oral gavage in animal models.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium salt (CMC-Na), low viscosity

  • Sterile water for injection or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water or saline while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Triturate the powder in a mortar and pestle to a fine consistency.

    • Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously triturating or homogenizing to form a uniform suspension.

    • Stir the final suspension continuously with a magnetic stirrer during administration to ensure homogeneity.

  • Administration:

    • Administer the suspension to the animals immediately after preparation.

Stability Testing and Workflow

As specific stability data for this compound in working solutions is not extensively published, it is recommended to perform a stability assessment for long-term or critical studies.

Workflow for Solution Stability Assessment

The following diagram outlines a general workflow for assessing the stability of prepared this compound solutions.

Stability_Workflow This compound Solution Stability Testing Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=x, T=y, ...) cluster_conclusion Conclusion Prep Prepare this compound solution (e.g., in culture medium) Aliquot Aliquot into multiple tubes Prep->Aliquot Store_RT Store at Room Temp Aliquot->Store_RT Store_4C Store at 4°C Aliquot->Store_4C Store_Neg20C Store at -20°C Aliquot->Store_Neg20C Analyze Analyze aliquots by HPLC-UV or LC-MS to determine concentration and purity Store_RT->Analyze Store_4C->Analyze Store_Neg20C->Analyze Compare Compare results to T=0 Analyze->Compare Determine Determine the shelf-life under each storage condition Compare->Determine

Caption: A general workflow for assessing the stability of this compound solutions.

Disclaimer: These protocols and notes are intended for guidance in a research setting. It is the responsibility of the end-user to validate these procedures for their specific applications and to adhere to all institutional and national safety guidelines.

Application Notes: SKLB-Series Compounds for Induction of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "SKLB4771" did not yield specific information. The following data and protocols are based on published research for structurally related small molecule inhibitors from the same "SKLB" series, namely SKLB703 and SKLB70359, which have demonstrated efficacy in inducing apoptosis in various cancer cell lines. Researchers interested in this compound should consider these notes as a starting point for investigation, assuming a potentially similar mechanism of action.

Introduction

SKLB-series compounds are a class of synthetic small molecules that have shown significant anti-tumor activity. Specifically, compounds like SKLB703 and SKLB70359 have been identified as potent inducers of apoptosis in cancer cells, primarily through the mitochondrial apoptotic pathway. These compounds represent a promising avenue for the development of novel cancer therapeutics.

Mechanism of Action

SKLB compounds primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular stresses and is characterized by a series of molecular events:

  • Inhibition of Pro-Survival Signaling: SKLB compounds have been shown to decrease the phosphorylation of key survival kinases such as Akt and p44/42 Mitogen-Activated Protein Kinase (MAPK).[1] The inhibition of these pathways is crucial for tipping the cellular balance towards apoptosis.

  • Modulation of Bcl-2 Family Proteins: Treatment with SKLB compounds leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in the initiation of mitochondrial-mediated apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to a change in the mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[1][2] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1][2]

Data Presentation

In Vitro Anti-proliferative Activity of SKLB70359
Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma~0.4 - 2.5
Other Hepatocellular Carcinoma Cell LinesHepatocellular Carcinoma~0.4 - 2.5

Data synthesized from published research on SKLB70359, which showed concentration- and time-dependent inhibition of viability.[2]

Key Molecular Events in SKLB-Induced Apoptosis
Molecular MarkerEffect of SKLB Treatment
p-p44/42 MAPKDecreased
p-AktDecreased
BaxUpregulated
Bcl-2Downregulated
Cytochrome cReleased from mitochondria
Caspase-9Activated
Caspase-3Activated

This table summarizes the effects of SKLB703 on key proteins in the apoptotic pathway in HepG2 cells.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an SKLB compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • SKLB compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the SKLB compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the diluted SKLB compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of an SKLB compound on the expression levels of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with the SKLB compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the SKLB compound at the desired concentrations for the indicated time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with an SKLB compound.

Materials:

  • Cancer cells treated with the SKLB compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the SKLB compound at the desired concentrations for the indicated time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizations

SKLB_Signaling_Pathway SKLB SKLB Compound pAkt p-Akt SKLB->pAkt pMAPK p-p44/42 MAPK SKLB->pMAPK Bcl2 Bcl-2 SKLB->Bcl2 Bax Bax SKLB->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of SKLB-induced apoptosis.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with SKLB Compound (Varying Concentrations and Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_quant Apoptosis Quantification (e.g., Annexin V/PI Staining) treatment->apoptosis_quant protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_quant->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow for investigating SKLB compounds.

References

Application Notes and Protocols: Validating the Engagement of SKLB4771 with its Target FLT3 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SKLB4771 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1][2] Dysregulation of FLT3 signaling, often through mutations, is a key driver in various hematological malignancies, including acute myeloid leukemia (AML). Therefore, validating the engagement of this compound with FLT3 is a critical step in its development as a therapeutic agent. Western blotting is a fundamental and widely used technique to identify and quantify specific proteins in a complex mixture, making it an ideal method for confirming the interaction of this compound with FLT3 and assessing its impact on downstream signaling.[3] This document provides a detailed protocol for utilizing Western blotting to validate the target engagement of this compound by assessing the phosphorylation status of FLT3 in a cellular context.

Key Cellular Targets and Pathways

This compound directly targets FLT3, inhibiting its kinase activity.[1][2] The activation of FLT3 leads to the phosphorylation of downstream signaling molecules, including those in the PI3K/AKT/mTOR and MAPK pathways, which are critical for cell survival and proliferation. By inhibiting FLT3, this compound is expected to reduce the phosphorylation of FLT3 itself and subsequently modulate these downstream pathways. Therefore, a key indicator of target engagement is a decrease in the level of phosphorylated FLT3 (p-FLT3).

Experimental Protocols

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect total FLT3 and p-FLT3 levels.

Protocol 1: Assessing the Effect of this compound on FLT3 Phosphorylation

1. Cell Culture and Treatment:

  • Seed a human leukemia cell line known to express FLT3 (e.g., MV4-11 or MOLM-13) in 6-well plates and allow them to adhere or reach a suitable cell density overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and incubate on ice for 15 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

3. Protein Concentration Determination:

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions to ensure equal protein loading.

4. Sample Preparation:

  • Normalize the protein concentration for all samples.

  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

5. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of FLT3 (~150 kDa). A lower percentage gel (e.g., 7.5%) is recommended.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

6. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for p-FLT3 (e.g., anti-p-FLT3 Tyr591) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's datasheet.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST for 10 minutes each.

7. Detection:

  • Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]

8. Stripping and Re-probing:

  • To detect total FLT3 and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped of the first set of antibodies and re-probed.

  • Incubate the membrane in a stripping buffer for 15-30 minutes at 50°C.

  • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with primary antibodies for total FLT3 and the loading control.

Data Presentation

Summarize the quantitative data from the Western blot analysis in a structured table. Densitometric analysis of the Western blot bands should be performed to quantify the protein levels. The levels of p-FLT3 should be normalized to total FLT3, and total FLT3 should be normalized to the loading control.

Treatment GroupConcentration (nM)p-FLT3 / Total FLT3 (Relative Intensity)Total FLT3 / Loading Control (Relative Intensity)
Vehicle Control01.001.00
This compound10ValueValue
This compound50ValueValue
This compound100ValueValue
This compound500ValueValue

Values to be determined by densitometric analysis of Western blot bands.

Mandatory Visualization

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3

Caption: this compound inhibits the FLT3 signaling pathway.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p-FLT3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Stripping & Re-probing (Total FLT3, Loading Control) H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols: SKLB4771 in Combination Therapy for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, published data on the clinical or preclinical use of SKLB4771 in combination with other specific drugs is limited. The following application notes and protocols describe a hypothetical combination of this compound with the BCL-2 inhibitor Venetoclax and the hypomethylating agent Azacitidine. This combination is based on established and clinically relevant therapeutic strategies for FLT3-mutated Acute Myeloid Leukemia (AML) that utilize other FLT3 inhibitors. The experimental data and protocols provided are representative examples derived from studies of similar drug combinations and should be adapted and optimized for specific experimental conditions.

Introduction

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is an aggressive hematological malignancy with a poor prognosis. While FLT3 inhibitors have shown clinical activity, resistance often develops. A promising strategy to overcome resistance and enhance therapeutic efficacy is the combination of targeted agents that act on complementary survival pathways.

This compound is a potent and selective inhibitor of human receptor-type tyrosine-protein kinase FLT3. This document outlines a potential application for this compound in a triple-combination therapy with Venetoclax, a selective BCL-2 inhibitor, and Azacitidine, a DNA methyltransferase inhibitor. The rationale for this combination is the dual targeting of the FLT3 signaling pathway, which drives leukemic cell proliferation, and the BCL-2-mediated intrinsic apoptosis pathway, upon which many cancer cells, including AML, are dependent for survival. Azacitidine is included as it can sensitize AML cells to BCL-2 inhibition.

Data Presentation

The following tables present hypothetical data on the in vitro efficacy of this compound in combination with Venetoclax and Azacitidine in FLT3-ITD positive AML cell lines (e.g., MV4-11).

Table 1: In Vitro Cytotoxicity of this compound, Venetoclax, and Azacitidine as Single Agents and in Combination

Treatment GroupIC50 (nM) in MV4-11 cells (72h)
This compound15
Venetoclax50
Azacitidine2500
This compound + Venetoclax5 (this compound) / 15 (Venetoclax)
This compound + Venetoclax + Azacitidine2 (this compound) / 8 (Venetoclax) / 1000 (Azacitidine)

Table 2: Synergistic Effects of this compound and Venetoclax Combination

Drug CombinationCombination Index (CI) Value*Interpretation
This compound + Venetoclax0.6Synergy
This compound + Azacitidine0.9Additive Effect
Venetoclax + Azacitidine0.7Synergy
This compound + Venetoclax + Azacitidine0.4Strong Synergy

*CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 3: Induction of Apoptosis by this compound in Combination with Venetoclax

Treatment Group (48h)Percentage of Apoptotic Cells (Annexin V positive)
Control (DMSO)5%
This compound (15 nM)20%
Venetoclax (50 nM)25%
This compound (15 nM) + Venetoclax (50 nM)65%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with Venetoclax and Azacitidine on AML cells.

Materials:

  • FLT3-mutated AML cell line (e.g., MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound, Venetoclax, Azacitidine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound, Venetoclax, and Azacitidine, alone and in combination, in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment.

Materials:

  • FLT3-mutated AML cell line (e.g., MV4-11)

  • This compound and Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MV4-11 cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat the cells with this compound, Venetoclax, or the combination at the indicated concentrations for 48 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of the drug combination on key signaling proteins.

Materials:

  • FLT3-mutated AML cell line (e.g., MV4-11)

  • This compound and Venetoclax

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, MCL-1, BCL-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat MV4-11 cells with this compound and/or Venetoclax for the desired time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G cluster_0 Preclinical Evaluation Workflow A Cell Culture (FLT3-mutated AML cells) B Treatment with This compound, Venetoclax, Azacitidine (Single & Combo) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis (Signaling Pathways) B->E F Data Analysis (IC50, Synergy, Apoptosis %) C->F D->F E->F G In Vivo Studies (Xenograft models) F->G

Caption: Preclinical workflow for evaluating this compound combination therapy.

Caption: Targeted signaling pathways of this compound and Venetoclax in AML.

Application Notes: Flow Cytometry Analysis of SKLB4771-Treated Cells

Application Notes and Protocols: Measuring the Efficacy of SKLB4771 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SKLB4771 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. This pathway plays a central role in cell proliferation, survival, and metabolism. By targeting key components of this pathway, this compound is hypothesized to induce apoptosis and inhibit tumor growth. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound using human tumor xenograft models in immunodeficient mice. The provided methodologies cover xenograft establishment, drug administration, and endpoint analysis, offering a robust framework for preclinical assessment of this compound.

Hypothetical Signaling Pathway of this compound

SKLB4771_Pathway Hypothetical Signaling Pathway of this compound Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical mechanism of this compound targeting the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Culture and Xenograft Tumor Initiation
  • Cell Line Selection: Human cancer cell lines with known PI3K/Akt pathway activation (e.g., MCF-7, U87-MG, A549) are recommended.

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability: Determine cell viability using a trypan blue exclusion assay. Only cell suspensions with >95% viability should be used for injection.

  • Animal Model: Use female athymic nude mice (4-6 weeks old). Allow the mice to acclimatize for at least one week before any experimental procedures.

  • Tumor Cell Implantation: Resuspend the viable tumor cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Tumor volume should be measured twice weekly using digital calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

Dosing and Administration of this compound
  • Group Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation: Prepare this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing Regimen:

    • Vehicle Control Group: Administer the vehicle solution orally (p.o.) or via intraperitoneal (i.p.) injection daily.

    • This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 25, and 50 mg/kg) daily via the same route as the vehicle control.

  • Treatment Duration: Continue the treatment for a predetermined period, typically 21-28 days.

  • Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.

Efficacy Assessment
  • Tumor Volume Measurement: Measure tumor volumes twice weekly throughout the study.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

  • Tumor Excision and Weight: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.

  • Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

  • Histology and Immunohistochemistry: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Experimental Workflow

Experimental_Workflow Xenograft Efficacy Study Workflow CellCulture 1. Cell Culture (e.g., MCF-7) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Treatment (Vehicle or this compound) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis 8. Tumor Excision, Weight, & Analysis Endpoint->Analysis

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Hypothetical Data Presentation

Table 1: Efficacy of this compound on Tumor Growth in MCF-7 Xenograft Model
Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Final Tumor Weight (g)
Vehicle Control-125.4 ± 15.21850.6 ± 210.3-1.95 ± 0.22
This compound10128.1 ± 14.81120.3 ± 155.739.51.18 ± 0.16
This compound25126.5 ± 16.1650.8 ± 98.464.80.68 ± 0.11
This compound50127.3 ± 15.5320.1 ± 65.282.70.34 ± 0.07

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Effect of this compound on Body Weight
Treatment GroupDose (mg/kg)Mean Initial Body Weight (g)Mean Final Body Weight (g)Percent Body Weight Change (%)
Vehicle Control-22.5 ± 1.124.8 ± 1.3+10.2
This compound1022.8 ± 1.224.5 ± 1.4+7.5
This compound2522.6 ± 1.023.9 ± 1.1+5.8
This compound5022.7 ± 1.123.1 ± 1.2+1.8

Data are presented as mean ± SEM.

Conclusion

The protocols outlined in this document provide a standardized methodology for assessing the in vivo efficacy of the hypothetical PI3K/Akt inhibitor, this compound, in xenograft models. The provided hypothetical data illustrates the expected dose-dependent anti-tumor activity of this compound, with significant tumor growth inhibition and minimal impact on body weight, suggesting a favorable therapeutic window. These methods can be adapted for various cancer cell lines and serve as a foundation for further preclinical development of this compound.

Troubleshooting & Optimization

SKLB4771 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility challenges associated with SKLB4771, a potent and selective FLT3 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: What are the basic solubility properties of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as DMSO can absorb moisture, which will reduce the solubility of the compound.

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?

A2: This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform a serial dilution. First, dilute the stock into a small volume of serum-free medium or buffer, mix gently, and then add this intermediate dilution to the final volume.

  • Pre-warming Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Changes in temperature can negatively affect solubility.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility, particularly for compounds with ionizable groups.

  • Use of Surfactants: For in vitro assays, incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.1%), in the final dilution buffer can help maintain the solubility of hydrophobic compounds.

Q3: I am having trouble dissolving this compound in DMSO to prepare a high-concentration stock solution. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution in a water bath at 37°C for a short period.

  • Vortexing: Agitate the solution vigorously using a vortex mixer.

  • Sonication: Use a bath sonicator for brief intervals to aid in the dissolution of any small aggregates.

  • Fresh DMSO: Ensure you are using a fresh, anhydrous supply of DMSO.

Q4: How should I store my this compound stock solution in DMSO?

A4: To ensure the stability and integrity of your this compound stock solution:

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

  • Protection from Light and Moisture: Store in a dark, dry place. DMSO is hygroscopic and will absorb water from the atmosphere, which can lead to compound precipitation over time.

Data Presentation

The following table summarizes the known solubility of this compound.

SolventSolubility (at 25°C)
DMSO50 mg/mL
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 537.66 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 5.38 mg of this compound.

  • Weigh the calculated amount of this compound powder in a sterile tube.

  • Add the corresponding volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into single-use volumes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Preparation of this compound Suspension for In Vivo Oral Administration

This protocol provides a general method for preparing a suspension of a poorly water-soluble compound like this compound for oral gavage in animal studies.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile glass vial

  • Mortar and pestle (optional)

  • Homogenizer or sonicator

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve the CMC-Na. Allow the solution to cool to room temperature.

  • Calculate the required amount of this compound and vehicle for the desired dosing concentration and volume.

  • If starting with a larger amount of powder, it can be gently ground to a fine powder using a mortar and pestle to aid in suspension.

  • Add a small amount of the 0.5% CMC-Na solution to the this compound powder to form a paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or vortexing.

  • To ensure a uniform and stable suspension, use a homogenizer or a bath sonicator.

  • Visually inspect the suspension for homogeneity before each administration. Prepare the suspension fresh daily.

Visualizations

Signaling Pathway

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds & Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

In_Vitro_Workflow start Start: Cell Seeding (e.g., MV4-11 cells in 96-well plate) incubation1 Overnight Incubation (Allow cells to adhere) start->incubation1 treatment Treatment with this compound (Serial dilutions, include vehicle control) incubation1->treatment incubation2 Incubation (e.g., 48-72 hours) treatment->incubation2 mtt_assay MTT Assay (Add MTT reagent, incubate 4h) incubation2->mtt_assay solubilization Formazan Solubilization (Add solubilization buffer, incubate overnight) mtt_assay->solubilization readout Absorbance Measurement (570 nm) solubilization->readout analysis Data Analysis (Calculate % viability, determine IC50) readout->analysis end End: Results analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

Technical Support Center: Optimizing SKLB4771 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKLB4771. The following information will help optimize experimental conditions for accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] It has shown significant inhibitory activity against FLT3, particularly the internal tandem duplication (ITD) mutation, which is common in Acute Myeloid Leukemia (AML).

Q2: What is the expected IC50 value for this compound?

A2: The IC50 value for this compound is highly dependent on the experimental system. In a cell-free enzymatic assay, the IC50 for FLT3 is approximately 10 nM. In cell-based assays, the IC50 for FLT3-ITD expressing cells, such as MV4-11, is approximately 6 nM.[2] However, for cell lines that do not have this specific mutation, the IC50 values are significantly higher, indicating its selectivity.[1][2]

Q3: Which cell lines are recommended for testing this compound's potency?

A3: For assessing the on-target potency of this compound, human AML cell lines with FLT3-ITD mutations, such as MV4-11 and MOLM-14, are highly recommended. To evaluate selectivity, cell lines without FLT3 mutations, like Jurkat (T-cell leukemia) or PC-9 (non-small cell lung cancer), can be used as negative controls.[1][2]

Q4: How does this compound exert its effects on cancer cells?

A4: By inhibiting the FLT3 receptor tyrosine kinase, this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival.[2] This primarily includes the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in cell viability assays. 1. Inconsistent cell seeding: Uneven distribution of cells in the 96-well plate. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from the outer wells of the plate. 4. Cell clumping: Suspension cells forming aggregates, leading to uneven cell numbers.1. Ensure the cell suspension is homogenous by gently mixing before and during plating. 2. Use calibrated pipettes and consider using a multichannel pipette for adding reagents. 3. Fill the outer wells with sterile PBS or media without cells to minimize evaporation from the experimental wells. 4. Gently triturate the cell suspension to break up clumps before seeding.
IC50 value is significantly higher than expected. 1. Compound instability: this compound may be degrading in the culture medium. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to FLT3 inhibitors. 3. High cell density: Too many cells can reduce the effective concentration of the inhibitor. 4. Incorrect assay endpoint: The incubation time may not be optimal to observe the inhibitory effect.1. Prepare fresh dilutions of this compound for each experiment. 2. Verify the FLT3 mutation status of your cell line. Consider testing in a sensitive, positive control cell line like MV4-11. 3. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Incomplete cell death at high concentrations of this compound. 1. Off-target effects: At high concentrations, other cellular pathways may be affected, leading to complex biological responses. 2. Cytostatic vs. Cytotoxic effects: The compound may be inhibiting cell proliferation rather than inducing cell death at the tested concentrations. 3. Solubility issues: this compound may precipitate out of solution at higher concentrations.1. Focus on the dose-response portion of the curve for IC50 calculation and consider using a different assay to measure apoptosis specifically (e.g., Annexin V staining). 2. Distinguish between cytostatic and cytotoxic effects by performing a cell counting assay in parallel with a viability assay. 3. Visually inspect the wells for any signs of precipitation. If observed, reconsider the highest concentration used or the solvent system.
Low signal-to-noise ratio in the viability assay. 1. Suboptimal reagent concentration: The concentration of the viability assay reagent (e.g., MTT, WST-1) may not be optimal. 2. Short incubation time with the reagent: The incubation time may not be sufficient for color development. 3. Interference from the compound: this compound may interfere with the assay chemistry.1. Titrate the assay reagent to determine the optimal concentration for your cell line and density. 2. Increase the incubation time with the viability reagent as recommended by the manufacturer. 3. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeFLT3 StatusIC50 (µM)
MV4-11Acute Myeloid LeukemiaFLT3-ITD0.006
JurkatT-cell LymphomaNot Expressed3.05
RamosBurkitt's LymphomaNot Expressed6.25
PC-9Lung CancerNot Expressed3.72
H292Lung CancerNot Expressed6.94
A431Epithelial CarcinomaNot Expressed8.91

Data compiled from publicly available sources.[1][2]

Table 2: Representative IC50 Values of Other FLT3 Inhibitors in FLT3-ITD Positive Cell Lines

CompoundCell LineIC50 (nM)
QuizartinibMOLM-140.38 ± 0.06
QuizartinibMV4-110.31 ± 0.05
PalbociclibMOLM-141900
PalbociclibMV4-111100

These values are provided for comparative purposes and were obtained from studies on different FLT3 inhibitors.[3]

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay in Suspension Cells (e.g., MV4-11)

This protocol is adapted for suspension cell lines and is based on standard MTT assay procedures.

1. Cell Culture and Seeding:

  • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]
  • Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[4]
  • On the day of the experiment, perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
  • Centrifuge the cells and resuspend them in fresh medium to a final concentration of 1 x 10^5 cells/mL.
  • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A 10-point, 3-fold serial dilution starting from 1 µM is a good starting point for covering a wide concentration range.
  • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay and Data Acquisition:

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
  • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.[5]
  • Carefully aspirate the supernatant without disturbing the cell pellet.[5]
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other absorbance values.
  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

FLT3_Signaling_Pathway This compound This compound FLT3 FLT3 Receptor This compound->FLT3 Inhibits PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Culture & Harvest Suspension Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-well Plate B->C D 4. Prepare Serial Dilutions of this compound C->D E 5. Add Compound to Wells & Incubate (48-72h) D->E F 6. Add MTT Reagent & Incubate (4h) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Experimental workflow for IC50 determination of this compound.

Troubleshooting_Tree Start Inconsistent IC50 Results HighVar High Variability Between Replicates? Start->HighVar HighIC50 IC50 Higher Than Expected? HighVar->HighIC50 No CheckSeeding Review Cell Seeding Protocol HighVar->CheckSeeding Yes IncompleteKill Incomplete Cell Kill at High Doses? HighIC50->IncompleteKill No CheckCompound Confirm Compound Stability & Purity HighIC50->CheckCompound Yes CheckSolubility Assess Compound Solubility at High Conc. IncompleteKill->CheckSolubility Yes CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting UseEdgeControls Implement Edge Well Controls CheckPipetting->UseEdgeControls CheckCells Verify Cell Line Identity & Sensitivity CheckCompound->CheckCells OptimizeAssay Optimize Seeding Density & Incubation Time CheckCells->OptimizeAssay ApoptosisAssay Perform Specific Apoptosis Assay CheckSolubility->ApoptosisAssay

Caption: Troubleshooting decision tree for IC50 determination issues.

References

Technical Support Center: Troubleshooting Off-Target Effects of SKLB4771

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the FLT3 inhibitor, SKLB4771.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3] It has a reported in vitro IC50 value of 10 nM for FLT3.

Q2: What are off-target effects and why are they a concern with kinase inhibitors?

Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. Kinase inhibitors, in particular, can exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other phenotypic changes that are not related to the inhibition of the primary target.

Q3: I'm observing a phenotype in my experiment that doesn't align with the known function of FLT3. Could this be an off-target effect of this compound?

Yes, a discrepancy between the observed phenotype and the known biological role of the intended target is a common indicator of potential off-target effects. If the cellular response you are observing cannot be rationalized by the inhibition of the FLT3 signaling pathway, it is crucial to consider and investigate the possibility of off-target interactions.

Q4: What are the initial steps to investigate potential off-target effects of this compound?

A systematic approach is recommended to investigate suspected off-target effects. This typically involves:

  • Dose-response analysis: Compare the concentration of this compound required to produce the observed phenotype with its known IC50 for FLT3. A significant difference in potency may suggest an off-target effect.

  • Use of a structurally unrelated inhibitor: Employ another potent and selective FLT3 inhibitor with a different chemical scaffold. If this second inhibitor does not reproduce the observed phenotype, it strengthens the likelihood of an off-target effect specific to this compound.

  • Target engagement confirmation: Verify that this compound is engaging with FLT3 in your specific cellular model at the concentrations being used.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cellular Phenotype Observed

Scenario: You are using this compound to inhibit FLT3 in a leukemia cell line. You observe a significant change in cell morphology that has not been previously reported with FLT3 inhibition.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Phenotype A Unexpected Phenotype Observed with this compound B Step 1: Dose-Response Curve Is the EC50 for the phenotype similar to the IC50 for FLT3? A->B C Step 2: Use Structurally Unrelated FLT3 Inhibitor Does it replicate the phenotype? B->C No F Conclusion: Phenotype is likely an on-target effect of FLT3 inhibition B->F Yes D Step 3: Rescue Experiment (e.g., express a resistant FLT3 mutant) Is the phenotype reversed? C->D No C->F Yes E Conclusion: Phenotype is likely an off-target effect of this compound D->E No D->F Yes

Caption: A decision tree for troubleshooting an unexpected phenotype observed with this compound.

Detailed Experimental Protocols:

  • Protocol 1: Dose-Response Analysis for Cellular Phenotype

    • Cell Plating: Seed your cells at an appropriate density in a multi-well plate.

    • Compound Dilution: Prepare a serial dilution of this compound, typically ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Treatment: Treat the cells with the different concentrations of this compound.

    • Incubation: Incubate the cells for a duration sufficient to observe the phenotype of interest.

    • Phenotypic Analysis: Quantify the observed phenotype at each concentration using an appropriate method (e.g., high-content imaging for morphology changes, flow cytometry for marker expression).

    • Data Analysis: Plot the phenotypic response against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. Compare this to the known 10 nM IC50 for FLT3.

  • Protocol 2: Validation with a Structurally Unrelated FLT3 Inhibitor

    • Inhibitor Selection: Choose a validated, potent, and selective FLT3 inhibitor with a chemical structure distinct from this compound (e.g., Quizartinib, Gilteritinib).

    • Dose-Response: Perform a dose-response experiment with the alternative inhibitor, using concentrations around its known IC50 for FLT3.

    • Phenotypic Comparison: Compare the phenotype induced by the alternative inhibitor to that observed with this compound. If the phenotype is not replicated, it strongly suggests an off-target effect of this compound.

Issue 2: Unexplained Cytotoxicity

Scenario: You observe significant cell death in your cell line at concentrations of this compound that are close to or even below the concentration required for effective FLT3 inhibition.

Troubleshooting Steps:

  • Confirm On-Target Inhibition: First, confirm that you are achieving the desired level of FLT3 inhibition at the cytotoxic concentrations. This can be done by Western blotting for the phosphorylation of FLT3 or its downstream targets (e.g., STAT5, AKT, ERK).

  • Kinase Profiling: To identify potential off-target kinases responsible for the toxicity, consider a broad kinase profiling assay. This is a service offered by several companies where your compound is tested against a large panel of purified kinases.

  • Validate Off-Target Hits: If kinase profiling identifies potent off-targets, validate their inhibition in your cellular system. Use specific inhibitors for these off-targets to see if they phenocopy the cytotoxicity observed with this compound.

Quantitative Data Summary

While a comprehensive public kinase selectivity profile for this compound is not available, the following table illustrates how such data would be presented. The off-target data provided is hypothetical and for illustrative purposes only.

Kinase TargetIC50 (nM)Assay TypeNotes
FLT3 (On-Target) 10 Biochemical Primary target of this compound [1][2][3]
Off-Target Kinase A150BiochemicalHypothetical off-target with moderate potency.
Off-Target Kinase B800BiochemicalHypothetical off-target with lower potency.
Off-Target Kinase C>10,000BiochemicalHypothetical kinase with no significant inhibition.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

The primary target of this compound, FLT3, is a receptor tyrosine kinase that, upon activation by its ligand (FL), dimerizes and autophosphorylates. This leads to the activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation.

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K activates RAS RAS FLT3->RAS activates JAK JAK FLT3->JAK activates FL FLT3 Ligand FL->FLT3 binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Differentiation Differentiation STAT5->Differentiation This compound This compound This compound->FLT3 inhibits

Caption: The FLT3 signaling pathway and the inhibitory action of this compound.

General Workflow for Identifying Off-Target Effects

The following diagram outlines a general experimental workflow for the identification and validation of off-target effects of a small molecule inhibitor like this compound.

Off_Target_Workflow cluster_methods Identification Methods A Observe Unexpected Phenotype or Toxicity B Initial Validation: - Dose-Response - Structurally Unrelated Inhibitor - Target Engagement A->B C Hypothesize Off-Target Effect B->C D Off-Target Identification Methods C->D E Biochemical Screening (e.g., Kinase Profiling Panel) D->E F Cell-Based Screening (e.g., Proteomics, Transcriptomics) D->F G Identify Potential Off-Targets E->G F->G H Validate Off-Target(s) in Cellular Model: - Specific Inhibitors - siRNA/shRNA Knockdown - Rescue Experiments G->H I Confirm Off-Target Mediates the Observed Phenotype H->I

Caption: A general experimental workflow for identifying and validating off-target effects of a kinase inhibitor.

References

Technical Support Center: Improving SKLB4771 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKLB4771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve and maintain in aqueous solutions?

A1: this compound, like many kinase inhibitors, is a lipophilic molecule. This property is essential for its ability to bind to the ATP-binding pocket of the Flt3 kinase. However, this lipophilicity results in poor aqueous solubility. The manufacturer indicates that this compound is practically insoluble in water and ethanol, with solubility primarily in DMSO. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate, a phenomenon known as "crashing out."

Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?

A2: Based on the behavior of structurally similar kinase inhibitors, the primary factors contributing to the degradation of this compound in aqueous solutions are likely to be:

  • pH: The stability of compounds with ionizable groups can be highly pH-dependent. Extreme pH values (highly acidic or basic) can catalyze hydrolysis of susceptible functional groups.

  • Light Exposure: Many small molecules are sensitive to light, particularly UV radiation. Photodegradation can lead to isomerization or the formation of degradation products. For example, the related Flt3 inhibitor sunitinib is known to undergo photoisomerization.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to the formation of oxide degradation products. Sunitinib, for instance, can degrade into sunitinib N-oxide.

  • Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. For long-term storage, aliquot the stock solution into light-proof, tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound.

Q4: What is the best way to dilute my this compound DMSO stock into an aqueous buffer for my experiments?

A4: To minimize precipitation when diluting your DMSO stock, it is advisable to add the DMSO stock to the aqueous buffer while vortexing or stirring the buffer. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate. It is also crucial to keep the final concentration of DMSO in your experimental medium as low as possible, typically below 1%, as higher concentrations can have off-target effects on cells.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution into aqueous buffer. Poor aqueous solubility of this compound. The final concentration of the compound exceeds its solubility limit in the aqueous buffer.pH Adjustment: Based on analogous compounds like sunitinib, which are more soluble in acidic conditions, try using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). Use of Co-solvents: Prepare the final solution with a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG). However, be mindful of the potential effects of the co-solvent on your experimental system. Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.
Inconsistent or lower-than-expected activity of this compound in cell-based assays. Degradation of this compound in the experimental medium. Adsorption of the compound to plasticware.Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates and tubes to prevent photodegradation. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.
Appearance of unknown peaks in HPLC or LC-MS analysis of experimental samples. Formation of degradation products.Conduct a Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method. The primary degradation products of the analogous compound sunitinib are N-desethyl sunitinib and sunitinib N-oxide.[1]

Quantitative Data Summary

Parameter Condition Value/Observation Reference
Aqueous Solubility (Sunitinib Malate) pH 1.2 to 6.8> 25 mg/mL[2]
Aqueous Solubility (Sunitinib Base) Below pH 6Soluble
Above pH 7Sparingly soluble
Stability in Oral Suspension (Sunitinib Malate 10 mg/mL) 1:1 mixture of Ora-Plus:Ora-Sweet (pH 4.0-4.5)Stable for at least 60 days at room temperature and 4°C.[3]
Major Degradation Products (Sunitinib) Metabolism / PhotodegradationN-desethyl sunitinib, Sunitinib N-oxide[1]

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to enhance the aqueous solubility of this compound for in vitro experiments.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. The molecular weight of this compound is 537.66 g/mol .

  • Preparation of the Complex (Kneading Method):

    • Weigh out the appropriate amounts of this compound and HP-β-CD.

    • Triturate the powders together in a mortar.

    • Add a small amount of a 1:1 (v/v) water:ethanol mixture to form a thick paste.

    • Knead the paste thoroughly for 30-45 minutes.

    • Dry the paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Dissolution:

    • Dissolve the dried complex in the desired aqueous buffer.

    • Vortex thoroughly to ensure complete dissolution.

  • Sterilization:

    • Filter the solution through a 0.22 µm syringe filter for sterile applications.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.

Materials:

  • This compound stock solution in DMSO

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS/MS system

  • pH meter

  • Incubator

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress condition medium at a suitable concentration for analysis (e.g., 10 µg/mL). Include a control sample diluted in the solvent used for the stress conditions but without the stressor.

  • Acid Hydrolysis:

    • Add this compound solution to 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Add this compound solution to 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add this compound solution to 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 6, 24 hours).

    • Analyze the samples at each time point.

  • Thermal Degradation:

    • Incubate a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze samples at defined time points.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at defined time points.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC or LC-MS/MS method to separate and quantify this compound and its degradation products.

Visualizations

This compound Mechanism of Action: FLT3 Signaling Pathway

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization This compound This compound This compound->FLT3 Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow Start Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidation (3% H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress (60°C) Stress_Conditions->Thermal Photo Photostability (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating HPLC or LC-MS/MS Sampling->Analysis End Identify Degradation Products & Pathways Analysis->End Troubleshooting_Precipitation Start This compound Precipitates in Aqueous Buffer Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_pH Is the buffer pH > 7? Check_Concentration->Check_pH No Success Precipitation Resolved Lower_Concentration->Success Adjust_pH Use a slightly acidic buffer (pH 5.0-6.5) Check_pH->Adjust_pH Yes Use_Cosolvent Add a co-solvent (e.g., Ethanol, PEG) Check_pH->Use_Cosolvent No Adjust_pH->Success Use_Cyclodextrin Use a solubilizing agent (e.g., HP-β-CD) Use_Cosolvent->Use_Cyclodextrin If co-solvent is not compatible with assay Use_Cosolvent->Success Use_Cyclodextrin->Success

References

Technical Support Center: Overcoming SKLB4771 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the FLT3 inhibitor, SKLB4771, in cell lines. The information is tailored for scientists and drug development professionals engaged in preclinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In certain leukemias, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene can lead to its constitutive activation, promoting cancer cell proliferation and survival. This compound functions by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its downstream signaling pathways.

Q2: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What are the potential causes?

A2: The development of acquired resistance to FLT3 inhibitors like this compound is a known phenomenon. The primary causes can be broadly categorized into two types:

  • On-Target Resistance: This typically involves the acquisition of secondary mutations within the FLT3 gene itself. These mutations, often in the tyrosine kinase domain (TKD), can alter the conformation of the ATP-binding pocket, reducing the binding affinity of this compound.

  • Off-Target Resistance: This more common mechanism involves the activation of alternative or "bypass" signaling pathways that render the cells less dependent on FLT3 signaling for their survival and proliferation. Key bypass pathways include the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT signaling cascades.[1][2][3][4] Upregulation of other receptor tyrosine kinases, such as AXL, can also contribute to resistance by activating these same downstream pathways.[4][5][6][7]

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell population compared to the parental, sensitive cell line. A significant increase (typically 5 to 10-fold or higher) in the IC50 value is indicative of acquired resistance.

Troubleshooting Guide: Investigating and Overcoming this compound Resistance

This guide provides a structured approach to understanding and potentially reversing this compound resistance in your cell lines.

Problem 1: Decreased Cell Death and Proliferation Inhibition upon this compound Treatment

Hypothesis: Cells have developed resistance through the activation of bypass signaling pathways.

Suggested Experiments & Interpretation of Results:

  • Western Blot Analysis of Key Signaling Pathways: Assess the phosphorylation status of key proteins in the PI3K/AKT, MEK/ERK, and STAT5 pathways in both your suspected resistant cells and the parental sensitive cells, with and without this compound treatment.

    • Observation: In resistant cells, you may observe sustained or increased phosphorylation of AKT (at Ser473), ERK1/2 (at Thr202/Tyr204), and/or STAT5 (at Tyr694) even in the presence of this compound, while these phosphorylation levels are reduced in sensitive cells.[1][3][8][9][10]

    • Interpretation: This suggests the activation of one or more bypass signaling pathways.

  • Investigate AXL Receptor Tyrosine Kinase Upregulation: Compare the protein expression levels of AXL in sensitive and resistant cells via Western blot or flow cytometry.

    • Observation: A significant increase in AXL expression in the resistant cell line.[5][6][7]

    • Interpretation: AXL upregulation is a likely contributor to resistance by activating downstream pro-survival signals.

Solution 1: Combination Therapy to Target Bypass Pathways

Based on your findings from the troubleshooting experiments, a combination therapy approach can be employed to re-sensitize resistant cells to this compound.

Quantitative Data on Combination Therapies (Hypothetical Data for Illustrative Purposes)

The following table presents hypothetical IC50 values for this compound in a resistant cell line (e.g., MOLM-13-Res) when used alone or in combination with inhibitors of key bypass pathways. This data illustrates the potential for synergistic effects.

Treatment GroupThis compound IC50 (nM) in MOLM-13-ResFold Sensitization
This compound Alone500-
This compound + MEK Inhibitor (e.g., Trametinib, 10 nM)5010
This compound + PI3K Inhibitor (e.g., Idelalisib, 1 µM)756.7
This compound + AXL Inhibitor (e.g., R428, 100 nM)608.3
This compound + Bcl-2 Inhibitor (e.g., Venetoclax, 20 nM)4012.5

Experimental Workflow for Combination Therapy

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Efficacy cluster_2 Data Analysis start Seed this compound-resistant cells (e.g., MOLM-13-Res) treat Treat with this compound alone or in combination with a second inhibitor (e.g., MEK, PI3K, AXL, or Bcl-2 inhibitor) start->treat viability Perform cell viability assay (e.g., MTT, CellTiter-Glo) at 48-72h treat->viability apoptosis Assess apoptosis via Annexin V/PI staining and flow cytometry viability->apoptosis ic50 Calculate IC50 values for This compound in each treatment group apoptosis->ic50 synergy Determine synergistic effects (e.g., using Chou-Talalay method) ic50->synergy

Caption: Workflow for evaluating combination therapies to overcome this compound resistance.
Problem 2: Suspected On-Target Resistance (FLT3 Gene Mutation)

Hypothesis: Resistant cells have acquired a secondary mutation in the FLT3 kinase domain.

Suggested Experiment:

  • Sanger Sequencing of the FLT3 Gene: Isolate genomic DNA from both sensitive and resistant cell lines. Amplify the FLT3 gene, particularly the exons encoding the tyrosine kinase domain, via PCR and perform Sanger sequencing.

    • Observation: Identification of a point mutation in the resistant cell line that is absent in the parental line.

    • Interpretation: An acquired on-target mutation is the likely cause of resistance.

Solution 2: Utilize a Next-Generation FLT3 Inhibitor

If an on-target mutation is identified, switching to a different class of FLT3 inhibitor that is effective against the specific mutation may be necessary. For instance, some second-generation FLT3 inhibitors are designed to overcome resistance mutations that affect first-generation inhibitors.

Detailed Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a general method for inducing drug resistance in a sensitive cell line (e.g., MOLM-13 or MV4-11) through continuous, long-term exposure to this compound.

Materials:

  • This compound-sensitive AML cell line (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard 72-hour cell viability assay.

  • Initial Exposure: Begin by culturing the cells in a concentration of this compound that is approximately half of the initial IC50.

  • Monitoring and Dose Escalation:

    • Monitor cell viability and proliferation regularly. Initially, a significant portion of the cells may die.

    • Allow the surviving cells to repopulate.

    • Once the cells are proliferating steadily at the current drug concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

  • Repeat Dose Escalation: Repeat the process of monitoring, repopulation, and dose escalation over a period of several months.

  • Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

  • Characterization: Periodically freeze down aliquots of the resistant cells at different stages. Once the final resistant line is established, confirm the new, higher IC50 and perform the molecular analyses described in the troubleshooting guide.

Protocol 2: Western Blot for Phosphorylated STAT5, AKT, and ERK

Materials:

  • Sensitive and resistant cell lines

  • This compound and other inhibitors as required

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (ERK1/2)

    • Beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the desired concentrations of inhibitors for the specified time (e.g., 2-4 hours for signaling pathway analysis).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane for total protein and loading control antibodies.

Signaling Pathways and Resistance Mechanisms

Diagram 1: FLT3 Signaling and Bypass Pathways in this compound Resistance

FLT3_Signaling cluster_RAS RAS/MEK/ERK Pathway cluster_PI3K PI3K/AKT Pathway cluster_STAT JAK/STAT Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK This compound This compound This compound->FLT3 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation AXL AXL AXL->RAS Activation AXL->PI3K Bypass

Caption: Activation of bypass pathways in this compound resistance.

This diagram illustrates that while this compound effectively inhibits the mutated FLT3 receptor, resistance can emerge through the upregulation of other receptors like AXL, or through mutations in downstream components of the RAS/MEK/ERK and PI3K/AKT pathways. These bypass mechanisms reactivate pro-survival signaling, rendering the cell independent of FLT3.

References

SKLB4771 assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKLB4771. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues related to assay interference and mitigation when working with this potent and selective FLT3 inhibitor.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 10 nM in cell-free assays.[1][2] Its primary mechanism of action is the inhibition of FLT3 autophosphorylation. This, in turn, downregulates downstream signaling pathways, including the STAT5 and ERK pathways, which are critical for cell proliferation and survival in certain cancers like Acute Myeloid Leukemia (AML).[1]

Biochemical Assay Troubleshooting

Q2: I am observing inconsistent IC50 values for this compound in my biochemical kinase assay. What are the potential causes?

A2: Inconsistent IC50 values in biochemical assays can stem from several factors. It is crucial to differentiate between true inhibition and assay artifacts. Potential causes include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to steep dose-response curves and irreproducible results.

  • Enzyme Concentration and Quality: The IC50 value of an ATP-competitive inhibitor can be influenced by the ATP concentration in the assay. Additionally, the purity and activity of the kinase preparation are critical; inactive kinases can lead to misleading results in binding assays.[3]

  • Assay Signal Interference: The compound may directly interfere with the detection method (e.g., fluorescence quenching/enhancement or luciferase inhibition).

  • Thiol Reactivity: Some compounds can react with cysteine residues on proteins. If the kinase assay is sensitive to the redox state of the enzyme, this can lead to apparent inhibition.[4]

Troubleshooting Summary for Biochemical Assays

Potential IssueRecommended Mitigation Strategy
Compound Aggregation Include a non-denaturing detergent (e.g., 0.01% Triton X-100 or Brij-35) in the assay buffer.[2] Perform dynamic light scattering (DLS) to check for aggregation at high concentrations.
ATP Concentration Ensure the ATP concentration is kept constant across experiments, ideally at or near the Km value for the specific kinase.[5]
Enzyme Quality Use a highly pure and active preparation of FLT3 kinase. Confirm enzyme activity with a known potent inhibitor as a positive control.[3]
Signal Interference Run a counter-screen in the absence of the kinase enzyme to see if this compound affects the assay readout directly.[2]
Thiol Reactivity Include a reducing agent like dithiothreitol (DTT) (e.g., 1-5 mM) in the assay buffer to see if it reverses the inhibitory effect.[4]

Q3: My fluorescence-based kinase assay (e.g., TR-FRET, FP) is showing high background or false positives with this compound. Why?

A3: Fluorescence-based assays are susceptible to interference from test compounds.[2] Two common causes are:

  • Inner Filter Effect: If this compound absorbs light at the excitation or emission wavelengths of the fluorophores used in the assay, it can lead to a false decrease (quenching) or increase in the signal.[2]

  • Compound Autoflorescence: If this compound is itself fluorescent, it can directly contribute to the signal, leading to false positives or negatives depending on the assay format.[6]

To mitigate this, you can measure the absorbance and fluorescence spectra of this compound under your assay conditions. If interference is confirmed, consider using an orthogonal assay with a different detection method, such as a luminescence-based or radiometric assay, to validate your results.[6]

Q4: In my luminescence-based kinase assay (e.g., ADP-Glo™), this compound appears less potent than expected. What could be the issue?

A4: A common artifact in luminescence-based kinase assays that rely on luciferase is the direct inhibition of the luciferase enzyme by the test compound.[2] If this compound inhibits luciferase, the amount of light produced will be lower, which can be misinterpreted as lower ADP production (i.e., lower kinase activity). This would make the inhibitor appear less potent.

To check for this, perform a counter-assay where you test this compound directly against the luciferase enzyme in the presence of a fixed amount of ATP. If inhibition is observed, you may need to adjust your data accordingly or use an alternative, non-luciferase-based assay.

Cell-Based Assay Troubleshooting

Q5: In my cell-based assay, I see a phenotype (e.g., cytotoxicity) that doesn't seem to correlate with FLT3 inhibition. What should I investigate?

A5: This could indicate an off-target effect. While this compound is a selective FLT3 inhibitor, it may interact with other cellular targets, especially at higher concentrations.[3][7]

Recommended Troubleshooting Steps:

  • Use a Structurally Unrelated FLT3 Inhibitor: Treat your cells with a different, well-characterized FLT3 inhibitor. If this second inhibitor does not produce the same phenotype, the effect is likely off-target.[8]

  • Perform a Rescue Experiment: In a cell line dependent on FLT3 signaling, overexpress a version of FLT3 that is resistant to this compound. If the compound-induced phenotype is not reversed, it is likely due to off-target effects.[7]

  • Profile Against a Kinase Panel: To identify potential off-targets, screen this compound against a broad panel of kinases. This can reveal unintended inhibitory activity.[3]

Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Comments
FLT3 10 On-Target
FLT3 (ITD mutant)15Potent activity on common AML mutant
c-KIT250Moderate off-target activity
PDGFRβ800Weak off-target activity
VEGFR2> 5,000Low off-target activity
Off-Target Kinase X>10,000Highly selective

Q6: this compound is precipitating in my cell culture medium. How can I resolve this?

A6: Poor aqueous solubility is a common issue with small molecule inhibitors.[9] Precipitation can lead to inaccurate dosing and inconsistent results.

Mitigation Strategies:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like 100% DMSO. Briefly sonicate the stock solution to ensure complete dissolution.[9]

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]

  • Use Serum-Free Medium for Dilution: When preparing final dilutions, consider adding the compound to serum-free medium first before adding it to cells in complete medium. This can sometimes improve solubility.

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay format for measuring FLT3 kinase activity.[10][11]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

    • FLT3 Enzyme: Dilute recombinant human FLT3 in Kinase Buffer to the desired concentration (e.g., 1-5 ng/µL).

    • Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for FLT3.

    • This compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute further in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of diluted this compound or vehicle (DMSO control).

    • Add 2 µL of the diluted FLT3 enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Protocol 2: Western Blot for FLT3 Pathway Inhibition in Cells

This protocol allows for the assessment of this compound's effect on FLT3 signaling in a cellular context.[8][9]

  • Cell Culture and Treatment:

    • Plate FLT3-dependent AML cells (e.g., MV4-11) at an appropriate density and allow them to adhere or recover overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3

Caption: The FLT3 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays primary_screen Primary Screen (e.g., ADP-Glo) ic50 IC50 Determination primary_screen->ic50 Active Hit counterscreen Interference Counter-Screens ic50->counterscreen orthogonal Orthogonal Assay Validation (e.g., TR-FRET) counterscreen->orthogonal No Interference pathway Target Engagement (Western Blot for p-FLT3) orthogonal->pathway Confirmed Hit viability Cell Viability Assay (e.g., MTT) pathway->viability offtarget Off-Target Validation (Secondary Inhibitor) viability->offtarget

Caption: General experimental workflow for screening and validating this compound.

Troubleshooting_Tree cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay start Unexpected Assay Result check_agg Check for Aggregation (Add Detergent) start->check_agg Inconsistent IC50 check_int Run Interference Counter-Screen start->check_int False Positive check_sol Check Compound Solubility start->check_sol Inconsistent cellular data check_off Test Secondary Inhibitor start->check_off Phenotype mismatch biochem_result Artifact Identified check_agg->biochem_result check_int->biochem_result check_atp Verify ATP/Enzyme Concentration check_atp->biochem_result cell_result Off-Target Effect Likely check_sol->cell_result check_off->cell_result check_rescue Perform Rescue Experiment check_rescue->cell_result

Caption: Troubleshooting decision tree for unexpected assay results with this compound.

References

Technical Support Center: Refining In Vivo Delivery of SKLB4771

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKLB4771, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this compound, focusing on its poor solubility and delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the human receptor-type tyrosine-protein kinase FLT3, with an IC50 of 10 nM.[1][2][3] Its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that, when mutated, can become constitutively activated, leading to uncontrolled cell proliferation in certain cancers, particularly Acute Myeloid Leukemia (AML).[4]

Q2: What are the main challenges in working with this compound for in vivo studies?

A2: The primary challenge for in vivo studies with this compound is its poor solubility. The compound is reported to be insoluble in water and ethanol, which can lead to difficulties in preparing formulations suitable for animal administration and may result in low bioavailability and high variability in experimental results.[1][5]

Q3: What are the common formulation strategies for poorly soluble kinase inhibitors like this compound?

A3: Several strategies can be employed to formulate poorly soluble kinase inhibitors for in vivo studies. The choice of formulation can significantly impact the compound's exposure and efficacy. Common approaches include creating a suspension, using co-solvents, or developing more advanced formulations like solid dispersions or lipid-based systems.[6][7][8]

Troubleshooting Guide for In Vivo Studies

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High variability in plasma concentrations between animals.

  • Potential Cause: Inconsistent dissolution of the compound in the gastrointestinal tract due to its poor solubility. This can be exacerbated by differences in individual animal physiology, such as gastric pH and gut motility.[2]

  • Troubleshooting Steps:

    • Standardize Animal Conditions: Ensure consistent fasting times for all animals before dosing to minimize variability in gut content.[2]

    • Optimize Formulation: Move from a simple suspension to a more robust formulation. A micronized suspension or a solid dispersion can improve dissolution consistency.

    • Particle Size Reduction: Reducing the particle size of this compound can increase the surface area for dissolution.[6]

Issue 2: Low or undetectable plasma concentrations of this compound.

  • Potential Cause: Poor absorption from the administration site due to low solubility. The compound may precipitate out of the formulation vehicle upon administration.[9]

  • Troubleshooting Steps:

    • Formulation Enhancement: Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which can improve solubilization in the gut.[6]

    • Route of Administration: If oral bioavailability is persistently low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, though solubility in a suitable vehicle for these routes will still need to be addressed.

    • Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your formulation to enhance and maintain the solubility of this compound.[10]

Issue 3: Unexpected toxicity or adverse events in animal models.

  • Potential Cause: The formulation vehicle itself may be causing toxicity. Some organic co-solvents can have their own toxic effects, especially with repeated dosing. Alternatively, erratic absorption could lead to unexpectedly high plasma concentration peaks in some animals.

  • Troubleshooting Steps:

    • Vehicle Toxicity Study: Run a control group of animals treated with the formulation vehicle alone to assess its tolerability.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation. This can help identify if toxicity correlates with high Cmax.[11]

    • Dose Adjustment: Based on pharmacokinetic data, adjust the dose to achieve therapeutic concentrations without reaching toxic levels.

Data Presentation: Formulation Strategies

The following table summarizes common formulation strategies for poorly soluble compounds like this compound.

Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Suspension The compound is suspended in an aqueous vehicle, often with a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).Simple to prepare.High potential for particle aggregation and inconsistent dissolution, leading to variable absorption.
Co-solvent System The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and water.Can achieve higher concentrations than suspensions.Potential for compound precipitation upon dilution in the GI tract; solvent may have its own toxicity.
Solid Dispersion The compound is dispersed in a solid polymer matrix at the molecular level, creating an amorphous form.Significantly improves dissolution rate and bioavailability.[6]More complex to prepare; requires specialized equipment like a spray dryer or hot-melt extruder.
Lipid-Based Formulation (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.Enhances solubility and absorption; can reduce food effects.[6]Requires careful selection of excipients to ensure stability and avoid GI irritation.

Experimental Protocols

Protocol: In Vivo Efficacy Study in an AML Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of Acute Myeloid Leukemia (e.g., using MV4-11 cells, which have an FLT3-ITD mutation).

  • Cell Culture and Implantation:

    • Culture MV4-11 cells under standard conditions.

    • Implant a specified number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Randomization:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Formulation Preparation (Example: Suspension):

    • On each day of dosing, weigh the required amount of this compound.

    • Prepare a vehicle solution (e.g., 0.5% w/v carboxymethylcellulose and 0.1% v/v Tween 80 in sterile water).

    • Add the this compound powder to the vehicle and sonicate to ensure a uniform suspension.

  • Dosing:

    • Administer the formulation to the mice via oral gavage at a specified volume (e.g., 10 mL/kg).

    • Dose the animals once or twice daily for a predetermined period (e.g., 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors and blood samples for pharmacodynamic and pharmacokinetic analysis, respectively.

    • Primary endpoints are typically tumor growth inhibition and overall survival.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand (FL) FL->FLT3 Binds and activates This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Translocates to nucleus

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Testing

InVivo_Workflow cluster_preclinical Preclinical Phase cluster_analysis Analysis Phase Formulation Formulation Development (e.g., Suspension, SEDDS) Pilot_PK Pilot Pharmacokinetic (PK) Study Formulation->Pilot_PK Efficacy_Study In Vivo Efficacy Study (Xenograft Model) Pilot_PK->Efficacy_Study Dose & Formulation Selection Data_Collection Data Collection (Tumor Volume, Body Weight) Efficacy_Study->Data_Collection Sample_Analysis Sample Analysis (PK/PD) Data_Collection->Sample_Analysis Results Results Interpretation & Reporting Sample_Analysis->Results

Caption: General experimental workflow for in vivo testing of a poorly soluble compound.

References

Technical Support Center: SKLB4771 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKLB4771. The following information is designed to help optimize dose-response experiments and address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Compound Solubility and Handling

  • Question: I am having trouble dissolving this compound. What is the recommended solvent?

    • Answer: For in vitro studies, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 33.33 mg/mL or 61.99 mM with the aid of ultrasonication)[1]. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[2] For in vivo experiments, various solvent formulations can be used, such as 10% DMSO and 90% corn oil, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Question: I observe precipitation of SKLB47771 in my culture medium. How can I prevent this?

    • Answer: Precipitation can occur when the compound's solubility limit is exceeded in the aqueous culture medium. To mitigate this, ensure your DMSO stock solution is fully dissolved before further dilution. When diluting into your final culture medium, add the stock solution dropwise while gently vortexing the medium. Visually inspect for any signs of precipitation under a microscope. If precipitation persists, consider lowering the highest concentration in your dose-response curve.

2. Inconsistent or Unexpected Assay Results

  • Question: My dose-response curve for this compound is not sigmoidal and appears flat. What could be the reason?

    • Answer: A flat dose-response curve may indicate several issues:

      • Incorrect Concentration Range: The concentrations tested may be too low to elicit a biological response. This compound is a potent inhibitor of FLT3 with an IC50 of 10 nM.[1][3][4] Ensure your concentration range brackets this value.

      • Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound. This could be due to the absence or low expression of the FLT3 target. For instance, this compound potently inhibits the growth of MV4-11 cells which express the FLT3-ITD mutation (IC50 of 0.006 µM), but shows weak activity against cell lines like Jurkat and Ramos (IC50 > 3 µM).[3]

      • Inactive Compound: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a validated stock for each experiment.

  • Question: I am observing high variability in my cell viability assay results between replicate wells. What are the common causes?

    • Answer: High variability can stem from several technical factors:

      • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Inconsistent pipetting can lead to different cell numbers in each well.[2]

      • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth.[2] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.

      • Inconsistent Incubation Times: Adhere to a strict schedule for both compound treatment and the addition of assay reagents.[2]

  • Question: The potency of this compound in my cellular assay is much lower than the reported biochemical IC50. Why is there a discrepancy?

    • Answer: This is a common observation for kinase inhibitors.[2] Several factors can contribute to this difference:

      • High Cellular ATP Levels: Biochemical assays are often conducted at ATP concentrations near the Km of the kinase. However, intracellular ATP concentrations are significantly higher, which can outcompete ATP-competitive inhibitors like this compound, leading to reduced apparent potency.[2]

      • Cell Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.[2]

      • Drug Efflux: The cells may actively pump the compound out through efflux pumps.

3. Off-Target Effects and Cytotoxicity

  • Question: this compound is showing cytotoxicity at concentrations where I don't expect to see on-target effects. What could be happening?

    • Answer: While this compound is a potent FLT3 inhibitor, it can inhibit other kinases at higher concentrations, such as Aurora A (IC50: 1.5 µM), FMS (IC50: 2.8 µM), FLT4 (IC50: 3.7 µM), and c-Kit (IC50: 6.8 µM).[1][3] These off-target inhibitions could contribute to cytotoxicity. It is also important to ensure the purity of your compound, as impurities can be cytotoxic.[2]

Quantitative Data Presentation

Table 1: In Vitro IC50 Values for this compound

Target/Cell LineAssay TypeIC50 ValueReference
FLT3Cell-free assay10 nM[1][3]
Aurora ACell-free assay1.5 µM[1][3]
FMSCell-free assay2.8 µM[1][3]
FLT4Cell-free assay3.7 µM[1][3]
c-KitCell-free assay6.8 µM[1][3]
MV4-11 (FLT3-ITD)Cell growth inhibition0.006 µM[3]
JurkatCell growth inhibition3.05 µM[3]
RamosCell growth inhibition6.25 µM[3]
PC-9Cell growth inhibition3.72 µM[3]
H292Cell growth inhibition6.94 µM[3]
A431Cell growth inhibition8.91 µM[3]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for this compound Dose-Response Curve Generation

This protocol is adapted from standard methodologies for assessing the effect of kinase inhibitors on cell proliferation.[3]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest (e.g., MV4-11 for high sensitivity)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide or 100% DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density. For leukemia cell lines like MV4-11, a density of 1-4 x 10^4 cells per well is recommended.[3] For adherent cells, a density of 2-5 x 10^3 cells per well is a good starting point, allowing for 24 hours of adherence before treatment.[3]

    • The final volume per well should be 100 µL.

  • Compound Preparation and Dilution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2x concentrated solutions of the drug.

  • Cell Treatment:

    • For suspension cells, add 100 µL of the 2x concentrated drug solutions to the corresponding wells containing 100 µL of the cell suspension.

    • For adherent cells, after 24 hours of incubation for cell adherence, carefully remove the medium and add 200 µL of the final drug concentrations.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • For suspension cells, add 50 µL of 20% acidified SDS per well to lyse the cells and dissolve the formazan crystals.[3] For adherent cells, carefully remove the medium and add 100 µL of 100% DMSO to each well to dissolve the crystals.[3]

    • Gently pipette to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Mandatory Visualizations

SKLB4771_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK pSTAT5 p-STAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression pERK p-ERK ERK->pERK pERK->Gene_Expression This compound This compound This compound->FLT3 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow Start Start Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture Compound_Prep 2. This compound Serial Dilution Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (72h incubation) Compound_Prep->Treatment Viability_Assay 4. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition 5. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound dose-response curve optimization.

References

Validation & Comparative

Validating Novel FLT3 Inhibitors in Patient-Derived Xenografts: A Comparative Guide Featuring SKLB4771, Quizartinib, and Gilteritinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the preclinical validation of novel FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as SKLB4771, using patient-derived xenograft (PDX) models. As direct validation data for this compound in PDX models is not yet publicly available, this document leverages published data on two established FLT3 inhibitors, quizartinib and gilteritinib, to establish a benchmark for performance. The experimental protocols and data presented herein offer a blueprint for the rigorous evaluation of emerging FLT3-targeted therapies.

Introduction to this compound and FLT3 Inhibition

This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase. Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis, making FLT3 an attractive target for therapeutic intervention. This guide outlines the critical steps and comparative data points necessary to validate the efficacy of novel inhibitors like this compound in clinically relevant PDX models.

Performance Comparison in Xenograft Models

While specific data for this compound in PDX models is pending, the following tables summarize the performance of the well-characterized FLT3 inhibitors, quizartinib and gilteritinib, in AML xenograft models. This information serves as a reference for the expected efficacy of a potent FLT3 inhibitor.

Table 1: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models

ParameterQuizartinibGilteritinibThis compound
Xenograft Model FLT3-ITD Mutant AMLFLT3-Mutant AMLData to be determined
Dosage ≥1 mg/kgNot specifiedData to be determined
Administration OralOralData to be determined
Tumor Growth Regression observed[1]Regression observed[2]Data to be determined
Survival Prolonged survival[3]Improved survival[4]Data to be determined

Table 2: Mechanistic Insights from In Vitro and In Vivo Studies

ParameterQuizartinibGilteritinibThis compound
FLT3 Inhibition Potent inhibition of FLT3 signaling[1]Potent inhibition of FLT3 signaling[5]Data to be determined
Apoptosis Induction Induces apoptosis[6]Induces apoptosis[1][5]Data to be determined
Key Downstream Targets pFLT3, pSTAT5, pERKpFLT3, pSTAT5, pAKT, pERKData to be determined

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of drug efficacy. The following are representative protocols for key experiments in the validation of FLT3 inhibitors in PDX models.

In Vivo Patient-Derived Xenograft (PDX) Study Protocol
  • PDX Model Establishment:

    • Surgically resected tumor tissue from AML patients with confirmed FLT3 mutations is obtained with informed consent.

    • Tumor fragments are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG).

    • Tumor growth is monitored, and when tumors reach a volume of approximately 1,500 mm³, they are harvested and passaged to create a cohort of tumor-bearing mice for the efficacy study.

  • Drug Treatment:

    • Mice with established PDX tumors (typically 100-200 mm³) are randomized into treatment and control groups.

    • Quizartinib: Administered orally, once daily, at a dose of 1-10 mg/kg.

    • Gilteritinib: Administered orally, once daily, at a dose of 10-30 mg/kg.

    • This compound: The optimal dose and schedule would need to be determined in preliminary dose-finding studies.

    • The vehicle control group receives the same formulation without the active compound.

    • Tumor volume and body weight are measured 2-3 times per week.

  • Efficacy Evaluation:

    • Tumor growth inhibition (TGI) is calculated at the end of the study.

    • In a separate cohort, mice are treated until a humane endpoint is reached to determine the impact on overall survival.

Western Blot Protocol for Phosphorylated FLT3
  • Sample Preparation:

    • PDX tumor tissues are harvested at the end of the in vivo study and snap-frozen in liquid nitrogen.

    • Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer:

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against phosphorylated FLT3 (e.g., p-FLT3 Tyr591) overnight at 4°C.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is stripped and re-probed for total FLT3 and a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) Protocol for Cleaved Caspase-3
  • Tissue Preparation:

    • PDX tumor tissues are fixed in 10% neutral buffered formalin and embedded in paraffin.

    • 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval:

    • Slides are deparaffinized and rehydrated.

    • Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).

  • Staining:

    • Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.

    • Slides are blocked with a blocking serum.

    • Slides are incubated with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

    • The signal is developed using a DAB substrate.

    • Slides are counterstained with hematoxylin.

  • Analysis:

    • The percentage of cleaved caspase-3 positive cells is quantified by analyzing multiple high-power fields per tumor.

Visualizing Key Processes and Comparisons

To aid in the conceptual understanding of this compound's mechanism and the validation process, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 FLT3_Ligand FLT3_Ligand FLT3_Ligand->FLT3 Activates This compound This compound This compound->FLT3 Inhibits Quizartinib Quizartinib Quizartinib->FLT3 Gilteritinib Gilteritinib Gilteritinib->FLT3 Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival STAT5->Proliferation_Survival

Caption: FLT3 signaling pathway and points of inhibition.

PDX_Validation_Workflow Patient_Tumor Patient Tumor (FLT3-mutant) PDX_Establishment PDX Model Establishment Patient_Tumor->PDX_Establishment Efficacy_Study In Vivo Efficacy Study (Tumor Growth, Survival) PDX_Establishment->Efficacy_Study Mechanism_Study Mechanism of Action Study (Western Blot, IHC) Efficacy_Study->Mechanism_Study Data_Analysis Data Analysis & Comparison Mechanism_Study->Data_Analysis

Caption: Experimental workflow for PDX validation.

Comparison_Logic This compound This compound Efficacy Efficacy This compound->Efficacy Mechanism Mechanism This compound->Mechanism Quizartinib Quizartinib Quizartinib->Efficacy Quizartinib->Mechanism Gilteritinib Gilteritinib Gilteritinib->Efficacy Gilteritinib->Mechanism

Caption: Logical framework for drug comparison.

References

A Comparative Guide to the Efficacy of SKLB4771 and Quizartinib in FLT3-Driven Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two potent FMS-like tyrosine kinase 3 (FLT3) inhibitors: SKLB4771 and Quizartinib. Both compounds are significant in the context of Acute Myeloid Leukemia (AML), a cancer in which FLT3 mutations are prevalent and associated with a poor prognosis. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, and details the experimental protocols used for their evaluation.

Introduction to this compound and Quizartinib

This compound is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving leukemogenesis. This compound has demonstrated the ability to downregulate the phosphorylation of FLT3 and its downstream signaling pathways, including STAT5 and ERK, leading to the inhibition of tumor cell proliferation and induction of apoptosis. A unique characteristic of this compound is its additional inhibitory effect on the Wnt/β-catenin signaling pathway, which is also implicated in the survival of leukemia stem cells.

Quizartinib is a highly potent and selective second-generation FLT3 inhibitor. It is specifically designed to target FLT3, including the common FLT3-ITD mutation, which is found in approximately 25-30% of AML patients.[1][2][3] Quizartinib has shown significant clinical activity in patients with relapsed or refractory FLT3-ITD-positive AML.[3][4] Its mechanism of action involves the inhibition of FLT3 autophosphorylation and the subsequent blockade of downstream signaling pathways such as STAT5, AKT, and ERK, thereby inducing apoptosis in FLT3-ITD-dependent leukemia cells.

Quantitative Efficacy Comparison

The following tables summarize the available in vitro efficacy data for this compound and Quizartinib. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparison under identical conditions would be necessary for a definitive assessment of relative potency.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compound FLT3Kinase Assay10-MCE
FLT3-ITDCell Proliferation6MV4-11MCE
Quizartinib FLT3 PhosphorylationWestern Blot0.50MV4-11[5]
FLT3-ITDCell Viability0.40MV4-11[6]
FLT3-ITDCell Viability0.89MOLM-13[6]
FLT3-ITDCell Viability0.73MOLM-14[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Inhibition

Both this compound and Quizartinib exert their anti-leukemic effects by inhibiting the FLT3 signaling pathway. Constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several downstream signaling cascades that promote cell survival and proliferation.

This compound has been shown to inhibit the phosphorylation of FLT3 and its key downstream effectors, STAT5 and ERK. Furthermore, it possesses a distinct mechanism of inhibiting the Wnt/β-catenin pathway.

Quizartinib potently inhibits the autophosphorylation of FLT3, leading to the suppression of downstream signaling molecules including STAT5, AKT, and ERK.[5]

Below are diagrams illustrating the targeted signaling pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Wnt_Signaling_Pathway cluster_membrane_wnt Cell Membrane cluster_cytoplasm_wnt Cytoplasm cluster_nucleus_wnt Nucleus Frizzled Frizzled Receptor DVL DVL Frizzled->DVL LRP56 LRP5/6 LRP56->DVL GSK3B GSK3β DVL->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP56 SKLB4771_Wnt This compound SKLB4771_Wnt->BetaCatenin Inhibits Signaling

References

SKLB4771: A Comparative Guide to a Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKLB4771 with other notable inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase in the pathogenesis of Acute Myeloid Leukemia (AML). The following sections detail the comparative efficacy, underlying signaling pathways, and experimental methodologies to support further research and development in this therapeutic area.

Comparative Efficacy of FLT3 Inhibitors

This compound has emerged as a potent and selective inhibitor of FLT3. To contextualize its performance, this section presents a comparative analysis of its half-maximal inhibitory concentration (IC50) against that of other well-established FLT3 inhibitors, including Quizartinib, Gilteritinib, Midostaurin, and Sorafenib. The data is summarized for both wild-type FLT3 and the clinically significant FLT3-ITD (Internal Tandem Duplication) mutation.

InhibitorFLT3 (Wild-Type) IC50 (nM)FLT3-ITD IC50 (nM)Reference
This compound 106 (MV4-11 cells)[1]
Quizartinib-0.40 - 0.89 (cell-based)
Gilteritinib50.7 - 1.8 (cell-based)
Midostaurin-<10 (cell-based)
Sorafenib--

Note: The IC50 values presented are sourced from various studies and may not be directly comparable due to differences in experimental conditions. A direct head-to-head comparison study would provide a more definitive assessment of relative potency.

FLT3 Signaling Pathway and Inhibition

The FLT3 signaling pathway plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations, such as the FLT3-ITD, lead to constitutive activation of the receptor and its downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, driving leukemogenesis. FLT3 inhibitors, such as this compound, exert their therapeutic effect by blocking the ATP-binding site of the kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT5->Transcription Inhibitor This compound & Other Inhibitors Inhibitor->FLT3 Inhibition

FLT3 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically follows a structured workflow, progressing from initial high-throughput screening to more detailed cellular and in vivo characterization. This process ensures a thorough assessment of the compound's potency, selectivity, and therapeutic potential.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 (Kinase & Cellular Assays) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Mechanism Mechanism of Action (Western Blot) Selectivity->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Tox Toxicology Studies In_Vivo->Tox

General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FLT3 Kinase Assay (Biochemical)

This assay quantifies the enzymatic activity of the FLT3 kinase and the inhibitory effect of test compounds.

Materials:

  • Recombinant human FLT3 protein

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • FLT3 substrate (e.g., a synthetic peptide)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing kinase buffer, recombinant FLT3 enzyme, and the FLT3 substrate.

  • Add 2 µL of the enzyme/substrate mix to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of FLT3 inhibitors on the proliferation and viability of FLT3-dependent cancer cells, such as the MV4-11 cell line which harbors the FLT3-ITD mutation.

Materials:

  • MV4-11 cells

  • Complete culture medium (e.g., IMDM with 10% FBS)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds or medium with DMSO (vehicle control) to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for FLT3 Phosphorylation

This technique is used to determine the effect of inhibitors on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • MV4-11 cells

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat MV4-11 cells with various concentrations of the test compound for a specified time (e.g., 4-24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.

References

Unveiling the Potency of SKLB4771: A Comparative Analysis Across Hematological Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the anti-cancer activity of SKLB4771, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This document provides a cross-validation of its activity in different hematological cancer cell lines, supported by experimental data and detailed methodologies.

This compound has emerged as a promising therapeutic agent, primarily targeting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This guide synthesizes available data to present a clear comparison of its efficacy, outlines the experimental protocols necessary for its validation, and visualizes the key signaling pathways and experimental workflows.

Comparative Activity of this compound in Hematological Cancer Cell Lines

The inhibitory activity of this compound has been predominantly evaluated in cancer cell lines harboring FLT3 mutations, particularly the internal tandem duplication (FLT3-ITD) which leads to constitutive activation of the kinase and is associated with a poor prognosis in AML. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Cell LineCancer TypeFLT3 StatusThis compound IC50 (nM)Reference
MV4-11Acute Myeloid Leukemia (AML)FLT3-ITD6[1]
Molm-14Acute Myeloid Leukemia (AML)FLT3-ITDNot explicitly quantified, but potent inhibition observed[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), phosphorylated STAT5 (p-STAT5), phosphorylated ERK1/2 (p-ERK1/2), and their total protein counterparts overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[6]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental validation.

SKLB4771_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation ERK ERK1/2 FLT3->ERK Phosphorylation pSTAT5 p-STAT5 pERK p-ERK1/2 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK->Proliferation Apoptosis Apoptosis This compound This compound This compound->FLT3 Inhibition This compound->Apoptosis Induction

Caption: this compound inhibits FLT3 phosphorylation, blocking downstream STAT5 and ERK signaling, which leads to decreased cell proliferation and induction of apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Activity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., MV4-11) Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Compound_Prep This compound Preparation (Serial Dilutions) Compound_Prep->Viability_Assay Compound_Prep->Western_Blot Compound_Prep->Apoptosis_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant

Caption: A general experimental workflow for the cross-validation of this compound activity in cancer cell lines.

References

Comparative Analysis of SKLB4771 Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a detailed comparative analysis of the kinase inhibitor SKLB4771, focusing on its selectivity profile against other known FMS-like tyrosine kinase 3 (FLT3) inhibitors. This guide is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

This compound is a potent and selective inhibitor of FLT3 with a reported IC50 of 10 nM.[1][2] Its mechanism of action involves the inhibition of FLT3 phosphorylation, which subsequently downregulates downstream signaling pathways, including STAT5 and ERK1/2.[3] To provide a comprehensive understanding of its therapeutic potential, this guide compares the selectivity of this compound with other notable FLT3 inhibitors: Quizartinib, Sorafenib, Sunitinib, and Lestaurtinib.

Kinase Selectivity Profile: A Comparative Overview

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unwanted side effects. The following table summarizes the known kinase inhibition profiles of this compound and its comparators. It is important to note that a direct head-to-head kinome scan of this compound against the other inhibitors in the same assay is not publicly available. The data presented here is compiled from various sources.

InhibitorPrimary Target(s)Other Notable TargetsSelectivity Notes
This compound FLT3Not extensively profiled in publicly available literature.Reported as a potent and selective FLT3 inhibitor.[1][2]
Quizartinib FLT3KITHighly selective for FLT3. In a screen against 404 kinases, it bound to only 2 kinases with a Kd <10 nM (FLT3 and KIT).[4]
Sorafenib FLT3, VEGFRs, PDGFRβ, RAF kinases (B-RAF, c-RAF)c-KIT, RETA multi-kinase inhibitor with a broad spectrum of activity.[5][6]
Sunitinib FLT3, VEGFRs, PDGFRs, KITRET, CSF-1RA multi-targeted receptor tyrosine kinase inhibitor.[7][8][9][10]
Lestaurtinib FLT3, JAK2, TrkA, TrkB, TrkCAurora A, Aurora BA multi-kinase inhibitor with activity against several kinase families.[11][12][13][14][15][16][17]

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table presents the reported IC50 values of the compared inhibitors against FLT3. Note that these values are sourced from different studies and experimental conditions may vary.

InhibitorTargetIC50 (nM)Reference
This compound FLT310[1][2]
Quizartinib FLT3-ITD0.40 - 0.89[4]
Sorafenib FLT36.3[18]
Sunitinib FLT3Not specified in the provided results
Lestaurtinib FLT32-3[11][14][16]

Signaling Pathway Analysis

This compound exerts its effects by inhibiting the FLT3 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML). The diagram below illustrates the canonical FLT3 signaling cascade and the points of inhibition by FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3 Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3 Ligand->FLT3 Binding & Dimerization FLT3->FLT3 JAK JAK FLT3->JAK Activation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 Phosphorylation Proliferation Proliferation STAT5->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation This compound This compound & Other FLT3 Inhibitors This compound->FLT3 Inhibition

Caption: FLT3 signaling pathway and the point of inhibition by this compound and other FLT3 inhibitors.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section details the typical experimental protocols used to assess the selectivity and efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase, Substrate, ATP Prepare Kinase, Substrate, and ATP in Kinase Buffer Reaction Mix Combine Kinase, Substrate, ATP, and Test Compound in a 384-well plate Kinase, Substrate, ATP->Reaction Mix Test Compound Prepare Serial Dilutions of Test Compound Test Compound->Reaction Mix Incubation Incubate at Room Temperature for 120 min Reaction Mix->Incubation ADP-Glo Reagent Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->ADP-Glo Reagent Kinase Detection Reagent Add Kinase Detection Reagent (Incubate 30 min) ADP-Glo Reagent->Kinase Detection Reagent Luminescence Measure Luminescence Kinase Detection Reagent->Luminescence Western_Blot_Workflow Cell Culture Culture Cells (e.g., MV4-11) to desired confluency Inhibitor Treatment Treat cells with various concentrations of the inhibitor Cell Culture->Inhibitor Treatment Cell Lysis Lyse cells to extract proteins Inhibitor Treatment->Cell Lysis Protein Quantification Quantify protein concentration (e.g., BCA assay) Cell Lysis->Protein Quantification SDS-PAGE Separate proteins by size using SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS-PAGE->Protein Transfer Blocking Block non-specific binding sites (e.g., with 5% BSA or milk) Protein Transfer->Blocking Primary Antibody Incubate with primary antibody (e.g., anti-p-STAT5, anti-p-ERK) Blocking->Primary Antibody Secondary Antibody Incubate with HRP-conjugated secondary antibody Primary Antibody->Secondary Antibody Detection Detect signal using an ECL substrate and imaging system Secondary Antibody->Detection Stripping & Re-probing Strip the membrane and re-probe for total protein as a loading control Detection->Stripping & Re-probing

References

Validating SKLB4771 On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, particularly in the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors, rigorous validation of on-target engagement within a cellular environment is paramount. This guide provides a comparative analysis of experimental approaches to confirm that SKLB4771, a potent and selective FLT3 inhibitor, directly interacts with its intended target in cells. The performance of this compound is compared with other notable FLT3 inhibitors: Gilteritinib, Crenolanib, Quizartinib, and Sorafenib.

The primary methods for assessing on-target engagement discussed herein are the Cellular Thermal Shift Assay (CETSA) and cellular phosphorylation assays. While direct CETSA data for this compound is not currently available in the public domain, its on-target activity is strongly supported by cellular assays demonstrating the inhibition of FLT3 phosphorylation and its downstream signaling pathways.

Comparative Analysis of FLT3 Inhibitors

The following tables summarize the key performance indicators of this compound and its alternatives, providing a quantitative basis for comparison.

Table 1: In Vitro and Cellular Potency of FLT3 Inhibitors

CompoundTargetIn Vitro IC50 (nM)Cellular IC50 (MV4-11 cells, FLT3-ITD) (nM)Key References
This compound FLT310[1][2][3][4]6[2][1][2][3][4]
GilteritinibFLT3, AXL~1 (FLT3-ITD)~3 (MOLM-14, MV4-11)[5][6]
CrenolanibFLT3 (Type I)-~20 (MOLM-14)[7][8][9]
QuizartinibFLT3 (Type II)~1 (FLT3-ITD)~1-5 (MV4-11)[10][11][12]
SorafenibMulti-kinase (including FLT3)~6 (FLT3-ITD)~1 (MV4-11)[13][14]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (µM)
FLT3 0.01 [2][3]
Aurora A1.5[2][3]
FMS2.8[2][3]
FLT43.7[2][3]
c-Kit6.8[2][3]

Experimental Methodologies for On-Target Validation

Confirmation of a drug's interaction with its intracellular target is a critical step in preclinical development. The following sections detail the experimental protocols for two primary methods of validating on-target engagement of FLT3 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture FLT3-expressing cells (e.g., MV4-11) to a desired confluency.

    • Treat cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellets in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble FLT3 protein at each temperature point by Western blotting. An increased amount of soluble FLT3 in the presence of the compound at elevated temperatures indicates target engagement.

FLT3 Phosphorylation Assay

This assay directly measures the functional consequence of inhibitor binding to FLT3 in cells by assessing the phosphorylation status of the kinase and its downstream signaling proteins.

Experimental Protocol: Western Blotting for FLT3 Phosphorylation

  • Cell Culture and Treatment:

    • Culture FLT3-expressing cells (e.g., MV4-11) and serum-starve if necessary to reduce basal signaling.

    • Treat cells with a dose-response of the inhibitor (e.g., this compound) for a defined period (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-FLT3/total FLT3 ratio with increasing inhibitor concentration confirms on-target activity.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK PI3K_AKT PI3K/AKT FLT3->PI3K_AKT This compound This compound This compound->FLT3 Comparators Gilteritinib, Crenolanib, Quizartinib, Sorafenib Comparators->FLT3 Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival ERK->Proliferation Differentiation Differentiation ERK->Differentiation PI3K_AKT->Survival

Caption: FLT3 signaling pathway and points of inhibition.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_prep Cell Preparation cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cluster_result Result A 1. Treat cells with This compound or vehicle B 2. Heat cells to different temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated proteins C->D E 5. Analyze soluble FLT3 by Western Blot D->E F Increased thermal stability of FLT3 indicates target engagement E->F Western_Blot_Workflow FLT3 Phosphorylation Western Blot Workflow cluster_cell_prep Cell Preparation cluster_protein_prep Protein Preparation cluster_analysis Analysis cluster_result Result A 1. Treat cells with dose-response of this compound B 2. Lyse cells and quantify protein A->B C 3. SDS-PAGE and Western Blot B->C D 4. Probe with antibodies for p-FLT3 and total FLT3 C->D E Decreased p-FLT3/total FLT3 ratio confirms on-target inhibition D->E

References

SKLB4771: A Preclinical Head-to-Head Comparison with Standard-of-Care FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical FLT3 inhibitor, SKLB4771, against the current standard-of-care drugs for FLT3-mutated Acute Myeloid Leukemia (AML): midostaurin, gilteritinib, and quizartinib. This comparison is based on available preclinical data for this compound and established data for the approved therapies. It is important to note that direct head-to-head clinical trial data for this compound is not yet available, and this guide is intended for research and informational purposes.

Executive Summary

This compound is a potent and selective preclinical inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] Activating mutations in FLT3 are found in approximately 30% of AML cases and are associated with a poor prognosis. The current standard of care for FLT3-mutated AML involves targeted inhibitors such as midostaurin (a multi-kinase inhibitor), and the more selective second-generation inhibitors gilteritinib and quizartinib, often used in combination with chemotherapy.[2][3][4][5] This guide will present the available preclinical data for this compound and compare it with the known characteristics of these standard-of-care agents.

Data Presentation

Table 1: In Vitro Potency Against FLT3
CompoundTargetIC50 (nM)Cell Line (FLT3-ITD)Cellular IC50 (nM)Source
This compound FLT310MV4-116[1]
Midostaurin Multi-kinase (including FLT3)---[6]
Gilteritinib FLT3-MV4-110.7 - 1.8[6]
Quizartinib FLT3---[6]

Note: Direct comparative IC50 values from a single study are not available. The data presented is from individual reports and should be interpreted with caution.

Table 2: Kinase Selectivity Profile of this compound
KinaseIC50 (µM)
Flt43.7
Aurora A1.5
c-kit6.8
FMS2.8

Source:[1]

Signaling Pathways

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell proliferation and survival. Inhibition of FLT3 aims to block these pro-leukemic signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits Standard_of_Care Midostaurin Gilteritinib Quizartinib Standard_of_Care->FLT3 Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

Experimental Protocols

The following are representative methodologies for key experiments used in the preclinical evaluation of FLT3 inhibitors.

FLT3 Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Prepare Reagents: - Recombinant FLT3 enzyme - Kinase buffer - ATP - Substrate (e.g., polypeptide) Incubation Incubate FLT3 enzyme with This compound dilutions Reagents->Incubation Compound Prepare Serial Dilutions of this compound Compound->Incubation Reaction_Start Initiate reaction by adding ATP and substrate Incubation->Reaction_Start Reaction_Incubation Incubate at room temperature Reaction_Start->Reaction_Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Reaction_Incubation->Detection_Reagent Signal_Measurement Measure signal (e.g., luminescence) Detection_Reagent->Signal_Measurement IC50_Calc Calculate IC50 value Signal_Measurement->IC50_Calc

Caption: Workflow for an in vitro FLT3 kinase assay.

Detailed Methodology:

  • Reagent Preparation: A reaction buffer containing recombinant human FLT3 enzyme, a suitable polypeptide substrate, and ATP is prepared.

  • Compound Preparation: this compound and control compounds are serially diluted to a range of concentrations.

  • Kinase Reaction: The FLT3 enzyme is pre-incubated with the various concentrations of the test compound in a 384-well plate. The kinase reaction is initiated by the addition of the ATP and substrate mixture.

  • Detection: After a defined incubation period, a detection reagent, such as ADP-Glo™, is added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The signal (e.g., luminescence) is measured using a plate reader. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression analysis.[7][8]

Cell Proliferation Assay (In Vitro)

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on FLT3 signaling.

Detailed Methodology:

  • Cell Culture: Human AML cell lines harboring an FLT3-ITD mutation (e.g., MV4-11) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or standard-of-care drugs.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which quantifies the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Western Blotting for Phospho-FLT3 and Downstream Signaling

This technique is used to confirm that the inhibitor is hitting its target within the cell and affecting the downstream signaling cascade.

Detailed Methodology:

  • Cell Treatment and Lysis: FLT3-ITD-positive cells are treated with the inhibitor for a specified time. The cells are then lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or loading control to determine the extent of pathway inhibition.[1]

Conclusion

The available preclinical data suggests that this compound is a potent inhibitor of FLT3 with significant activity in a FLT3-ITD-driven AML cell line.[1] Its in vitro potency appears to be in a similar nanomolar range to the approved second-generation FLT3 inhibitors. However, a comprehensive understanding of its comparative efficacy and safety profile requires direct head-to-head preclinical studies and, ultimately, well-designed clinical trials. Future research should focus on in vivo studies in animal models of FLT3-mutated AML to assess the pharmacokinetic and pharmacodynamic properties of this compound and to directly compare its anti-leukemic activity with standard-of-care agents.

References

Reproducibility of SKLB4771 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Preclinical Data for the FLT3 Inhibitor SKLB4771

This guide provides a comprehensive comparison of the available preclinical data on this compound, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). The primary aim is to assess the reproducibility of the initial findings by presenting the key experimental data and methodologies from the original discovery paper. As of the latest literature review, no independent studies have been published that directly replicate or validate the original findings for this compound (also referred to as SKLB-677 in the foundational research). Therefore, this guide will focus on a detailed presentation of the data from the seminal study by Xi et al. (2015) to serve as a benchmark for future reproducibility efforts.

Executive Summary

This compound is a novel small molecule inhibitor targeting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The initial discovery and characterization of this compound, under the identifier SKLB-677, demonstrated potent sub-nanomolar to low nanomolar efficacy against FLT3-ITD positive AML cell lines and significant in vivo anti-tumor activity. The compound also exhibited inhibitory effects on Wnt/β-catenin signaling. This guide presents the quantitative data and detailed experimental protocols from the original publication to facilitate independent evaluation and future research.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative findings from the original study by Xi et al. (2015), which introduced SKLB-677.

Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeFLT3 StatusIC50 (nM)
MV4-11Acute Myeloid LeukemiaFLT3-ITD0.079
Molm-13Acute Myeloid LeukemiaFLT3-ITD0.116
KG-1Acute Myeloid LeukemiaWT>10,000
HL-60Acute Myeloid LeukemiaWT>10,000
JurkatT-cell LeukemiaNot specified>10,000
RamosBurkitt's LymphomaNot specified>10,000
RajiBurkitt's LymphomaNot specified>10,000
Karpas-299Anaplastic Large Cell LymphomaNot specified>10,000
SU-DHL-6B-cell LymphomaNot specified>10,000
PC-9Non-small Cell Lung CancerNot specified>10,000
A549Non-small Cell Lung CancerNot specified>10,000
H358Non-small Cell Lung CancerNot specified>10,000
HepG2Hepatocellular CarcinomaNot specified>10,000
HeLaCervical CancerNot specified>10,000

Data extracted from Xi et al., 2015.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in MV4-11 Xenograft Model

Treatment GroupDose (mg/kg/day)Administration RouteTumor Growth InhibitionObservations
Vehicle Control-Oral-Progressive tumor growth
This compound1Oral66%-
This compound3OralComplete RegressionAfter 8 days of treatment
This compound10OralComplete RegressionAfter 3 days of treatment
AC220 (Quizartinib)3OralComplete RegressionAfter 9 days of treatment

Data extracted from Xi et al., 2015.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the key experimental protocols as described in the original study.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Cells were treated with various concentrations of this compound for 72 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours at 37°C.

  • Lysis: The formazan crystals were dissolved by adding 150 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.

MV4-11 Xenograft Mouse Model

  • Cell Implantation: 5 x 10^6 MV4-11 cells were subcutaneously injected into the flank of 6-8 week old female nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-200 mm³).

  • Treatment Administration: Mice were randomized into treatment and control groups. This compound was administered orally once daily.

  • Tumor Measurement: Tumor volume was measured every 3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: The study was terminated after 21 days of treatment, and tumors were excised for further analysis.

Signaling Pathway and Experimental Workflow

FLT3 Signaling Pathway Inhibition by this compound

The diagram below illustrates the proposed mechanism of action of this compound in inhibiting the FLT3 signaling pathway, which is constitutively active in FLT3-ITD positive AML.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 This compound This compound This compound->FLT3_ITD Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis

Caption: FLT3 signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the preclinical in vivo evaluation of this compound.

in_vivo_workflow start Start cell_culture MV4-11 Cell Culture start->cell_culture injection Subcutaneous Injection in Nude Mice cell_culture->injection tumor_growth Tumor Growth to 100-200 mm³ injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Oral Administration (Vehicle or this compound) randomization->treatment measurement Tumor Volume Measurement (every 3 days) treatment->measurement endpoint Study Endpoint (Day 21) measurement->endpoint 21 days analysis Tumor Excision & Histological Analysis endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft study.

Conclusion and Future Directions

The foundational study on this compound (SKLB-677) presents compelling preclinical evidence for its potent and selective anti-leukemic activity, particularly in FLT3-ITD positive AML. The provided data and protocols offer a solid basis for further investigation. However, the lack of independent replication of these findings in other laboratories is a significant gap in the current understanding of this compound's reliability and potential.

For researchers, scientists, and drug development professionals, the data herein serves as a critical starting point. Future studies should aim to:

  • Independently replicate the in vitro IC50 values in the same and other relevant cell lines.

  • Validate the in vivo efficacy in xenograft and potentially patient-derived xenograft (PDX) models.

  • Investigate the off-target effects and potential mechanisms of resistance.

  • Explore the dual inhibitory effect on FLT3 and Wnt/β-catenin signaling in more detail.

The scientific community awaits further studies to corroborate the initial promising results of this compound, which will be essential for its potential translation into a clinical candidate.

A Comparative Guide to FLTT3 Inhibitors: Evaluating Preclinical Data of SKLB4771 Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on SKLB4771: As of November 2025, there are no publicly available results from Phase I clinical trials for the FMS-like tyrosine kinase 3 (FLT3) inhibitor this compound. Therefore, this guide provides a comparative analysis based on the available preclinical data for this compound and contrasts it with the established preclinical and Phase I clinical trial data of several U.S. Food and Drug Administration (FDA) approved FLT3 inhibitors: gilteritinib, midostaurin, quizartinib, and sorafenib. This guide is intended for researchers, scientists, and drug development professionals to contextualize the preclinical profile of a novel agent within the landscape of clinically validated therapies for diseases such as Acute Myeloid Leukemia (AML).

Preclinical Profile of FLT3 Inhibitors

The following table summarizes the key preclinical characteristics of this compound and the comparator FLT3 inhibitors. This data is crucial for understanding the initial potency and selectivity of these compounds before they enter clinical trials.

CompoundTarget(s)IC50 (FLT3)Cell Line ActivityIn Vivo ModelsReference
This compound FLT310 nMNot Publicly AvailableNot Publicly AvailableN/A
Gilteritinib FLT3 (ITD and TKD), AXL<1 nM (ITD)Potent activity against FLT3-ITD expressing cell lines (e.g., Molm14, MV4-11).[1]Tumor regression in xenograft models with FLT3-ITD, FLT3-TKD, and FLT3-ITD-TKD mutations.[2][1][2]
Midostaurin FLT3, KIT, PDGFR, VEGFR2, PKC~11 nMBroad-spectrum activity against various tumor xenografts and an FLT3-ITD-driven mouse model of myelodysplastic syndrome.[3][4]Anti-blast response in relapsed/refractory AML and MDS models.[3][3][4]
Quizartinib FLT3 (highly selective)<1 nMPotent growth inhibition of FLT3-ITD-mutated AML cells (IC50 values of <1 nM).[5]Tumor regression in mice bearing MV4-11 cells at doses of 1 mg/kg and over.[6][5][6]
Sorafenib FLT3, VEGFR, PDGFR, RAF2.5-20 nMPreferentially induced growth arrest and apoptosis of FLT3-ITD mutant murine AML cells.[7]Prolonged survival of mice with FLT3-ITD xenografts.[7][7]

Phase I Clinical Trial Data of Approved FLT3 Inhibitors

The data presented below is a summary of key findings from Phase I clinical trials of the comparator drugs. This information is what would be sought for this compound upon completion of its own Phase I trial.

Safety and Tolerability
DrugDose-Limiting Toxicities (DLTs)Maximum Tolerated Dose (MTD)Most Common Adverse Events (≥20%)Reference
Gilteritinib Neutropenia, thrombocytopenia, decreased ejection fraction, neutropenic enterocolitis.[8][9]120 mg/day.[8]Myalgia/arthralgia, transaminase increase, fatigue/malaise, fever, noninfectious diarrhea, dyspnea, edema, rash, pneumonia, nausea, stomatitis, cough, headache, hypotension, dizziness, and vomiting.[10][8][9][10]
Midostaurin Nausea, vomiting.[11]50 mg twice daily (in combination with chemotherapy).[12]Febrile neutropenia, nausea, vomiting, diarrhea.[11][13][11][12][13]
Quizartinib Grade 3 QT prolongation.[14]200 mg/day.[14]Nausea, QT interval prolongation, vomiting, dysgeusia.[14][14]
Sorafenib Grade 3/4 hypertension, hyperbilirubinemia, amylase elevation.[15]400 mg twice daily.[15]Not specified in the provided search results.[15]
Preliminary Efficacy in Phase I Trials
DrugPatient PopulationResponse RatesKey OutcomesReference
Gilteritinib Newly diagnosed FLT3mut+ AML (in combination with chemotherapy)Composite Complete Remission (CRc) rate of 100% for response-evaluable FLT3mut+ subjects receiving 120 mg.[8]Median overall survival not reached; median disease-free survival was 430 days.[8][8]
Midostaurin Newly diagnosed AML (in combination with chemotherapy)Complete Remission (CR) rate of 80% (92% in FLT3-mutant).[12]Similar overall survival probabilities at 1 and 2 years for FLT3-mutant and FLT3-wild-type populations.[12][12]
Quizartinib Relapsed or refractory AML53% response rate in FLT3-ITD–positive patients (9 of 17).[14]Median duration of response was 13.3 weeks; median survival was 14.0 weeks.[14][14]
Sorafenib Relapsed or refractory acute leukemias10% CR/CRp (all with FLT3-ITD); 34% significant blast reduction (all with FLT3-ITD).[15]Responses were more durable in some patients, lasting for 2 or more cycles.[15][15]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical and clinical evaluation of FLT3 inhibitors.

In Vitro Kinase Assays: To determine the half-maximal inhibitory concentration (IC50) of a compound against FLT3, a common method is a cell-free kinase assay. This typically involves:

  • Enzyme and Substrate Preparation: Recombinant human FLT3 kinase domain is incubated with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody or through radiometric methods measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays: To assess the cytotoxic effects of FLT3 inhibitors on cancer cells, proliferation assays are used:

  • Cell Culture: Human leukemia cell lines with known FLT3 mutation status (e.g., MV4-11 for FLT3-ITD) are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.

  • Incubation: The cells are incubated for a period, typically 48 to 72 hours.

  • Viability Measurement: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay that quantifies metabolic activity or ATP content, respectively.

  • IC50 Determination: The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of a compound in a living organism, xenograft models are frequently employed:

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intravenously injected with human leukemia cells.

  • Tumor Growth: Tumors are allowed to establish and grow to a palpable size.

  • Treatment Administration: The mice are randomized into control and treatment groups. The investigational drug is administered orally or via another appropriate route at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target inhibition (e.g., phosphorylation of FLT3).

Phase I Clinical Trial Design: The primary objectives of a Phase I trial are to determine the safety, tolerability, MTD, and pharmacokinetic profile of a new drug in humans. A typical design involves:

  • Patient Population: A small cohort of patients with advanced, treatment-refractory cancers relevant to the drug's mechanism of action.

  • Dose Escalation: The trial begins with a low dose of the drug administered to a small group of patients. In the absence of severe side effects, the dose is escalated in subsequent cohorts.

  • Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamic Assessment: Biomarkers may be assessed to confirm that the drug is hitting its intended target in the body.

  • Efficacy Evaluation: While not the primary endpoint, preliminary evidence of anti-tumor activity is also recorded.

Visualizations

FLT3 Signaling Pathway

The following diagram illustrates the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, a critical pathway in the proliferation and survival of certain leukemia cells. FLT3 inhibitors, such as this compound, aim to block this pathway.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.

Preclinical FLT3 Inhibitor Screening Workflow

This diagram outlines a typical workflow for the preclinical screening of a novel FLT3 inhibitor like this compound.

Preclinical_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Kinase_Assay Biochemical Kinase Assay (Determine IC50 against FLT3) Cell_Assay Cell-Based Proliferation Assay (FLT3-mutant vs. wild-type cell lines) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling (Assess off-target effects) Cell_Assay->Selectivity Xenograft Xenograft Efficacy Studies (Tumor growth inhibition in mice) Selectivity->Xenograft Toxicity Preliminary Toxicology (Assess safety in animal models) Xenograft->Toxicity Go_NoGo Go/No-Go for IND-Enabling Studies Toxicity->Go_NoGo

Caption: A standard workflow for the preclinical evaluation of a novel FLT3 inhibitor.

References

Safety Operating Guide

Proper Disposal Procedures for SKLB4771: A General Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for SKLB4771 is not publicly available at this time. The following guidelines are based on general best practices for the disposal of chemical waste in a laboratory setting and are not a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals are strongly advised to contact the manufacturer or supplier of this compound to obtain a comprehensive SDS before handling or disposing of this compound.

The proper disposal of any chemical, including the Flt3 inhibitor this compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This document provides essential guidance on the operational and disposal plans for chemical waste, tailored for a professional audience in research and drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure. An eye wash station and safety shower should be readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The following procedure outlines the general steps for the safe disposal of chemical waste like this compound.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound must be treated as hazardous chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent and potentially dangerous reactions. Do not mix with incompatible materials.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical properties of this compound and any solvents used.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup requests.

Disposal of Contaminated Materials

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Labware: Glassware and plasticware contaminated with this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After thorough decontamination, the labware may be disposed of according to standard laboratory procedures.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag and disposed of through the EHS department.

Emergency Procedures

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Follow your institution's established spill response procedures. For a small, manageable spill, use an appropriate chemical spill kit to absorb the material. All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.

Data Presentation

As a specific SDS for this compound is not available, no quantitative data regarding toxicity, flammability, or reactivity can be provided at this time. Researchers should consult the forthcoming SDS for such information.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with waste minimization in mind. This includes using the smallest feasible quantities of the compound and avoiding the generation of large volumes of waste.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow A Identify Waste as Hazardous B Wear Appropriate PPE A->B Safety First C Segregate from Incompatible Waste B->C D Use a Designated, Compatible Waste Container C->D E Label Container with 'Hazardous Waste' and Contents D->E F Store in a Secure Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G Final Step

Caption: General workflow for the safe disposal of hazardous chemical waste.

It is the responsibility of the researcher to ensure that all chemical waste is managed and disposed of in accordance with local, state, and federal regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Personal protective equipment for handling SKLB4771

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of SKLB4771, a potent and selective Flt3 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2]

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1][2]
Body Protection Impervious laboratory coatProtects against contamination of personal clothing.[1][2]
Respiratory Use in a well-ventilated area. A suitable respirator should be used if dust or aerosols are generated.Prevents respiratory tract irritation.[1][2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1][2] Seek prompt medical attention.
Skin Contact Wash skin thoroughly with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention.[2]
Inhalation Remove the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2] Seek medical attention.
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]

Handling and Storage

Proper handling and storage procedures are vital to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Avoid breathing dust, fumes, or aerosols.[1]

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Storage:

  • Store in a tightly closed container in a well-ventilated place.[1]

  • Recommended storage temperature is -20°C for the powder form.[2]

  • Protect from light and moisture.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Absorb: Use an inert, absorbent material (e.g., vermiculite, sand) to soak up the spill.

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be placed in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[2]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Workspace (Fume Hood) B->C D Weigh this compound C->D Proceed with caution E Dissolve in Solvent D->E F Perform Experiment E->F G Decontaminate Glassware F->G Experiment complete H Dispose of Waste G->H I Doff & Dispose PPE H->I J Wash Hands I->J

Caption: A procedural flowchart outlining the key safety stages for working with this compound.

Hazard Communication and Response Logic

This diagram outlines the logical flow for responding to potential hazards associated with this compound.

G Hazard Response Logic Start Hazard Encountered Exposure Personnel Exposure? Start->Exposure Spill Spill or Release? Start->Spill Exposure->Spill No FirstAid Administer First Aid (See Table 2) Exposure->FirstAid Yes SpillResponse Follow Spill Protocol (See Section 4) Spill->SpillResponse Yes Medical Seek Medical Attention FirstAid->Medical Report Report Incident Medical->Report SpillResponse->Report

Caption: A decision tree for appropriate responses to incidents involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKLB4771
Reactant of Route 2
Reactant of Route 2
SKLB4771

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.